(S)-CR8
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-4-19(14-32)28-24-29-22(21-23(30-24)31(15-27-21)16(2)3)26-13-17-8-10-18(11-9-17)20-7-5-6-12-25-20/h5-12,15-16,19,32H,4,13-14H2,1-3H3,(H2,26,28,29,30)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCBJBNQIQQQGT-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649111 | |
| Record name | (2S)-2-{[9-(Propan-2-yl)-6-({[4-(pyridin-2-yl)phenyl]methyl}amino)-9H-purin-2-yl]amino}butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1084893-56-0 | |
| Record name | (2S)-2-{[9-(Propan-2-yl)-6-({[4-(pyridin-2-yl)phenyl]methyl}amino)-9H-purin-2-yl]amino}butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-CR8 Mechanism of Action in Cancer Cells: An In-depth Technical Guide
Abstract
(S)-CR8, a potent and selective second-generation derivative of roscovitine, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action. This technical guide provides a comprehensive overview of the molecular pathways targeted by this compound in cancer cells, intended for researchers, scientists, and drug development professionals. The document details its direct inhibition of cyclin-dependent kinases (CDKs), its role in inducing apoptosis through the downregulation of the anti-apoptotic protein Mcl-1, and its novel function as a molecular glue that promotes the degradation of cyclin K. Furthermore, this guide outlines the compound's impact on the cell cycle and its effect on key oncogenic proteins. Detailed experimental protocols and quantitative data are presented to facilitate the replication and further investigation of this compound's therapeutic potential.
Introduction
This compound is a synthetic purine derivative that exhibits significantly greater potency in inducing cell death compared to its parent compound, roscovitine.[1] Its primary mechanism of action involves the inhibition of multiple CDKs, key regulators of cell cycle progression and transcription.[2][3] This inhibition disrupts essential cellular processes in cancer cells, leading to cell cycle arrest and apoptosis. Recent discoveries have also unveiled a novel mechanism whereby this compound acts as a molecular glue, inducing the proteasomal degradation of cyclin K, a critical regulator of transcription.[4][5][6] This guide synthesizes the current understanding of this compound's anti-cancer activities, providing a detailed technical resource for the scientific community.
Core Mechanism of Action
Direct Inhibition of Cyclin-Dependent Kinases
This compound is a potent, ATP-competitive inhibitor of several CDKs. Its inhibitory activity is critical to its anti-neoplastic effects.
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| Kinase Complex | IC50 (µM) | Reference |
| CDK2/cyclin E | 0.060 | [2][7][8] |
| CDK2/cyclin A | 0.080 | [2][7][8] |
| CDK9/cyclin T | 0.11 | [2][7][8] |
| CDK5/p25 | 0.12 | [2][7][8] |
| CDK1/cyclin B | 0.15 | [2][7][8] |
| CDK7/cyclin H | 1.1 ((R)-CR8) | [9] |
The inhibition of these CDKs disrupts the cell cycle and transcriptional regulation, contributing to the anti-cancer effects of this compound.
Induction of Apoptosis via Mcl-1 Downregulation
A key mechanism through which this compound induces apoptosis is the rapid downregulation of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1).[1][10] Mcl-1 is a short-lived protein essential for the survival of many cancer cells.
This compound inhibits CDK7 and CDK9, which are crucial for the phosphorylation of the C-terminal domain of RNA polymerase II (RNAPII), a necessary step for transcriptional elongation.[11] Inhibition of CDK7 and CDK9 leads to a decrease in RNAPII activity, resulting in reduced transcription of short-lived mRNAs, including Mcl-1 mRNA.[10][11] The subsequent decrease in Mcl-1 protein levels releases pro-apoptotic proteins like Noxa, which then trigger the intrinsic apoptotic pathway.[1][10] This effect is observed across various cancer cell lines, including neuroblastoma.[1][10]
Molecular Glue-Mediated Degradation of Cyclin K
A novel and significant mechanism of this compound is its function as a "molecular glue."[4][5][6] this compound induces the degradation of cyclin K, a regulatory partner of CDK12 and CDK13, which are involved in transcriptional regulation.
This compound binds to the CDK12-cyclin K complex, and a solvent-exposed pyridyl moiety on the drug induces a new protein-protein interaction with the DDB1, an adaptor protein for the CUL4 ubiquitin ligase complex.[4][5][12] This ternary complex formation bypasses the need for a canonical substrate receptor and presents cyclin K for ubiquitination and subsequent degradation by the proteasome.[4][12] The degradation of cyclin K disrupts the function of CDK12 and CDK13, leading to transcriptional dysregulation and contributing to the cytotoxicity of this compound.[13]
Cellular Effects
Cell Cycle Arrest
As a potent CDK inhibitor, this compound disrupts cell cycle progression. In chronic myeloid leukemia (CML) cell lines, this compound and its isomers induce a G2/M phase arrest.[14] In IMR32 neuroblastoma cells, treatment with this compound resulted in a modest increase in the G2/M population at the expense of the G1 and S phases.[15]
Downregulation of MYCN
In neuroblastoma cells with MYCN amplification, this compound triggers the rapid and massive downregulation of MYCN expression.[15] This effect is central to its anti-tumor activity in this cancer type, as MYCN is a key driver of neuroblastoma tumorigenesis.
Inhibition of Other Kinases
This compound also exhibits inhibitory activity against other kinase families, including Casein Kinase 1 (CK1).[15] Inhibition of CK1 may also contribute to the anti-cancer effects of this compound.
Quantitative Data
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SH-SY5Y | Neuroblastoma | 0.40 | [2][7][8] |
| Average of 9 NB lines | Neuroblastoma | 0.4 | [1][10] |
Experimental Protocols
Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various kinases.
-
Methodology: Kinase activity is measured using a radiometric assay that quantifies the incorporation of 33P-ATP into a generic substrate.
-
Prepare a reaction mixture containing the purified kinase, its corresponding cyclin partner, a substrate (e.g., histone H1 for CDK1/cyclin B), and ATP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding an equal volume of 3% phosphoric acid.
-
Spot a portion of the reaction mixture onto P30 filtermats.
-
Wash the filtermats extensively with phosphoric acid to remove unincorporated 33P-ATP.
-
Measure the radioactivity on the filtermats using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay
-
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
-
Methodology: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is commonly used.
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO as a vehicle control.
-
Incubate the cells for a specified duration (e.g., 48 or 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
-
Determine the IC50 value from the dose-response curve.
-
Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology: Annexin V and 7-AAD (7-aminoactinomycin D) staining followed by flow cytometry is a standard method.
-
Treat cells with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and 7-AAD to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, 7-AAD-negative), late apoptosis (Annexin V-positive, 7-AAD-positive), and necrosis (Annexin V-negative, 7-AAD-positive).
-
Western Blotting
-
Objective: To detect changes in the expression levels of specific proteins following this compound treatment.
-
Methodology:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Mcl-1, PARP, cleaved caspase-3, Cyclin K, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
This compound is a potent anti-cancer agent with a complex and multifaceted mechanism of action. Its ability to inhibit multiple CDKs, induce apoptosis through Mcl-1 downregulation, and promote the degradation of cyclin K via a molecular glue mechanism underscores its therapeutic potential. The detailed information provided in this technical guide serves as a valuable resource for the scientific community to further explore and harness the anti-neoplastic properties of this compound. Future research should focus on its efficacy in various cancer models, potential combination therapies, and the development of biomarkers to predict treatment response.
References
- 1. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CR8, a potent and selective, roscovitine-derived inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K. | Broad Institute [broadinstitute.org]
- 6. [PDF] The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|1084893-56-0|COA [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labs.dana-farber.org [labs.dana-farber.org]
- 14. Antitumoral effects of cyclin-dependent kinases inhibitors CR8 and MR4 on chronic myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
(S)-CR8: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-CR8 is a potent and selective second-generation inhibitor of cyclin-dependent kinases (CDKs) derived from (R)-roscovitine.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound. It details its mechanism of action as both a direct kinase inhibitor and a novel "molecular glue" degrader of cyclin K.[4][5][6] This document is intended to serve as a comprehensive resource for researchers in oncology, neurobiology, and drug development, providing detailed experimental methodologies and quantitative data to facilitate further investigation and application of this promising compound.
Discovery and Rationale
This compound was developed through an extensive medicinal chemistry effort aimed at improving the potency and anti-cancer properties of the first-generation CDK inhibitor, (R)-roscovitine (seliciclib).[1][3] While roscovitine showed promise in clinical trials, the goal was to create analogues with enhanced activity. This led to the synthesis of a series of N6-substituted purine derivatives, culminating in the identification of CR8.[1][3] The (S)-enantiomer, this compound, was found to be a potent inducer of apoptotic cell death, exhibiting 50- to 200-fold greater potency compared to (R)-roscovitine in various cancer cell lines, despite only a modest 2- to 5-fold increase in direct kinase inhibition.[1][7][8] This significant enhancement in cell death-inducing activity suggested a potentially novel mechanism of action beyond simple CDK inhibition.[8]
Synthesis Pathway
The synthesis of this compound is based on the established chemistry for roscovitine and other 2,6,9-trisubstituted purines. The core of the synthesis involves the sequential substitution of a purine scaffold. While a detailed, step-by-step protocol for the industrial synthesis is proprietary, a plausible laboratory-scale synthesis can be outlined based on published literature. The key steps involve the construction of the substituted purine ring, followed by the introduction of the specific side chains at the C2, N9, and N6 positions.
A likely synthetic route starts with 2,6-dichloropurine. The N9 position is first alkylated with isopropyl bromide. Subsequently, the C2 chloro group is displaced by (S)-2-amino-1-butanol. The final and key step is the nucleophilic substitution of the C6 chloro group with the (4-(pyridin-2-yl)phenyl)methanamine side chain, which is characteristic of CR8.
Caption: Plausible synthetic pathway for this compound.
Mechanism of Action
This compound exhibits a dual mechanism of action, functioning as both a potent ATP-competitive inhibitor of multiple CDKs and as a molecular glue that induces the degradation of cyclin K.
Cyclin-Dependent Kinase Inhibition
This compound is a potent inhibitor of several key CDKs involved in cell cycle progression and transcription.[9][10] Its primary targets include CDK1, CDK2, CDK5, CDK7, and CDK9.[1][10] By inhibiting these kinases, this compound disrupts the cell cycle and can induce apoptosis.[11] A key downstream effect of CDK9 inhibition is the reduced phosphorylation of the C-terminal domain of RNA Polymerase II, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and the oncogene MYCN.[1][7][8]
Caption: this compound inhibits CDK9, leading to reduced transcription of anti-apoptotic proteins.
Molecular Glue-Mediated Degradation of Cyclin K
More recent studies have unveiled a novel mechanism of action for this compound as a "molecular glue".[4][5][6] this compound binds to the active site of CDK12, and a solvent-exposed pyridyl moiety on the CR8 molecule induces a new protein-protein interaction between CDK12 and DDB1, a component of the CUL4-DDB1 E3 ubiquitin ligase complex.[4][5][12] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, the regulatory partner of CDK12.[4][5] This degradation of cyclin K contributes significantly to the potent cytotoxic effects of this compound.[4][5][6]
Caption: this compound acts as a molecular glue to induce the degradation of Cyclin K.
Quantitative Data
The biological activity of this compound has been quantified in various assays. The following tables summarize key inhibitory concentrations (IC50) for its effects on CDK activity and cell survival.
Table 1: this compound IC50 Values for CDK Inhibition [9]
| Kinase/Cyclin Complex | IC50 (µM) |
| CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.080 |
| CDK2/cyclin E | 0.060 |
| CDK5/p25 | 0.12 |
| CDK9/cyclin T | 0.11 |
Table 2: this compound IC50 Values for Cell Survival in Neuroblastoma Cell Lines [7]
| Cell Line | Average IC50 (µM) |
| SH-SY5Y | 0.40 |
| IMR-32 | ~0.4 |
| SK-N-BE(2) | ~0.3 |
| LAN-5 | ~0.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
This protocol describes a luminescent kinase assay to determine the IC50 of this compound against a specific CDK.
Caption: Workflow for in vitro kinase inhibition assay.
Procedure:
-
Prepare serial dilutions of this compound in a suitable buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
In a 96- or 384-well white plate, add the recombinant CDK/cyclin enzyme and its specific substrate.
-
Add the this compound dilutions or vehicle control (DMSO) to the wells.
-
Pre-incubate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding ATP at a concentration near the Km for the specific CDK.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®).
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Viability (MTS) Assay
This colorimetric assay measures cell viability by assessing the metabolic activity of cells.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with serial dilutions of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assays
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Procedure:
-
Seed and treat cells with this compound as described for the cell viability assay.
-
Add a single Caspase-Glo® 3/7 Reagent to each well. This reagent contains a luminogenic substrate for caspase-3 and -7.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence, which is proportional to the amount of caspase activity.
Cleavage of PARP-1 by caspase-3 is a hallmark of apoptosis.
Procedure:
-
Treat cells with this compound and a vehicle control.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP-1.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the 89 kDa band indicates apoptosis.
Conclusion
This compound is a highly potent CDK inhibitor that has emerged from the optimization of roscovitine. Its dual mechanism of action, combining direct kinase inhibition with the induced degradation of cyclin K, makes it a powerful tool for cancer research and a promising candidate for therapeutic development. The detailed information provided in this guide is intended to support the scientific community in further exploring the potential of this compound in various disease models.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 5. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 6. Mcl-1 downregulation by pro-inflammatory cytokines and palmitate is an early event contributing to β-cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
(S)-CR8 CDK Inhibitor: A Technical Overview of its Specificity and Molecular Action
(S)-CR8 is a potent, second-generation, roscovitine-derived inhibitor of cyclin-dependent kinases (CDKs) with a multifaceted mechanism of action. Initially characterized as a competitive inhibitor of the ATP-binding pocket of several CDKs, recent discoveries have unveiled its novel function as a molecular glue degrader, inducing the targeted degradation of cyclin K. This dual activity contributes to its significantly higher potency in inducing cell death compared to its parent compound, roscovitine.
Core Mechanism of Action
This compound is the S-isomer of CR8, a compound developed through medicinal chemistry efforts to improve upon the potency of roscovitine.[1] Like roscovitine, CR8 was designed to be a competitive inhibitor of the ATP-binding site of CDKs.[2] However, CR8 and its isomers are substantially more potent, not only in inhibiting kinase activity but also in inducing apoptosis in various cell lines.[1] This enhanced cellular activity was found to be disproportionately greater than its increased kinase inhibition, suggesting additional mechanisms of action.[2]
A key discovery has redefined the understanding of CR8's therapeutic potential: it functions as a "molecular glue."[3][4] The pyridyl moiety of CR8, when bound to the active site of CDK12, creates a new protein interface.[3][4] This new surface facilitates the formation of a ternary complex between CDK12-cyclin K and the CUL4 adaptor protein DDB1.[3][4] This recruitment bypasses the need for a conventional substrate receptor and leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[3][4] This targeted protein degradation represents a distinct and powerful anti-cancer mechanism beyond simple kinase inhibition.
Kinase Specificity Profile
This compound exhibits a high degree of selectivity for a subset of cyclin-dependent kinases. An extensive selectivity study of CR8 against 108 kinases highlighted its specificity for CDK1, CDK2, CDK3, CDK5, CDK7, and CDK9.[1] The S-isomer, this compound, demonstrates potent inhibition of these kinases in the nanomolar range.
Quantitative Inhibitory Activity
The following table summarizes the reported IC50 values for this compound against various CDK-cyclin complexes.
| Target Kinase | IC50 (µM) |
| CDK2/cyclin E | 0.060 |
| CDK2/cyclin A | 0.080 |
| CDK9/cyclin T | 0.11 |
| CDK5/p25 | 0.12 |
| CDK1/cyclin B | 0.15 |
Data sourced from MedChemExpress.[5][6]
For the (R)-isomer, which has also been extensively studied, the IC50 values are in a similar range for these kinases. For instance, (R)-CR8 inhibits CDK2/cyclin E with an IC50 of 0.041 µM and CDK1/cyclin B with an IC50 of 0.09 µM.[7] It also shows activity against CK1δ/ε with an IC50 of 0.4 µM.[7]
Signaling Pathways and Mechanisms
The dual mechanisms of this compound, direct kinase inhibition and induced protein degradation, are depicted in the following diagrams.
References
- 1. CR8, a potent and selective, roscovitine-derived inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Unveiling the In Vitro Bioactivity of (S)-CR8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-CR8, a second-generation derivative of the purine-based inhibitor roscovitine, has emerged as a potent and selective inhibitor of cyclin-dependent kinases (CDKs) with significant anti-cancer properties.[1][2] Beyond its established role as a kinase inhibitor, recent groundbreaking research has unveiled a novel mechanism of action for this compound as a "molecular glue." This technical guide provides an in-depth overview of the in vitro biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action: A Dual-Pronged Attack
This compound exerts its biological effects through two primary mechanisms: direct inhibition of cyclin-dependent kinases and induction of cyclin K degradation via a molecular glue mechanism.
Cyclin-Dependent Kinase (CDK) Inhibition
This compound demonstrates potent inhibitory activity against a range of CDKs, which are key regulators of the cell cycle and transcription. Its selectivity profile highlights its potent action against CDK1, CDK2, CDK5, and CDK9.[3]
Molecular Glue-Mediated Degradation of Cyclin K
A pivotal discovery has been the function of this compound as a molecular glue.[4][5] It facilitates the interaction between the CDK12-cyclin K complex and the DDB1-CUL4A E3 ubiquitin ligase complex.[4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, a critical regulator of transcription.[4] This novel mechanism contributes significantly to the potent cytotoxic effects of this compound.[4]
Quantitative In Vitro Activity of this compound
The following tables summarize the quantitative data on the in vitro biological activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [3]
| Target Kinase | IC50 (µM) |
| CDK2/cyclin E | 0.060 |
| CDK2/cyclin A | 0.080 |
| CDK9/cyclin T | 0.11 |
| CDK5/p25 | 0.12 |
| CDK1/cyclin B | 0.15 |
Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SH-SY5Y | Neuroblastoma | 0.40 | [3] |
| MOLT-4 | T-cell acute lymphoblastic leukemia | ~1 (at 5 hours) | [4] |
| HEK293T | Embryonic Kidney | Not specified, but effective at 1 µM | [4] |
Signaling Pathway and Experimental Workflows
Signaling Pathway of this compound-Mediated Cyclin K Degradation
References
- 1. researchgate.net [researchgate.net]
- 2. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
(S)-CR8: A Technical Guide to a Potent Cyclin-Dependent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and biological properties of (S)-CR8, a potent second-generation cyclin-dependent kinase (CDK) inhibitor. This document details its mechanism of action, chemical properties, and relevant experimental protocols for its study.
Core Chemical and Physical Properties
This compound, with the CAS number 1084893-56-0 , is a synthetic purine derivative. It is the (S)-enantiomer of CR8 and an analog of (R)-roscovitine.
| Property | Value | Reference |
| CAS Number | 1084893-56-0 | [1][2] |
| Molecular Formula | C₂₄H₂₉N₇O | [1][2] |
| Molecular Weight | 431.5 g/mol | [1] |
| IUPAC Name | (2S)-2-[[9-(1-methylethyl)-6-[[4-(2-pyridinyl)phenyl]methylamino]-9H-purin-2-yl]amino]-1-butanol | |
| Synonyms | (S)-2-(1-Ethyl-2-hydroxyethylamino)-6-(4-(2-pyridyl)benzyl)-9-isopropylpurine | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO and ethanol | [1] |
| Purity | Typically >98% | [1] |
| Storage | Store at -20°C, protected from light and air | [1] |
Biological Activity and Mechanism of Action
This compound is a potent, cell-permeable, and selective inhibitor of several cyclin-dependent kinases. Its primary mechanism of action involves the competitive inhibition of the ATP-binding site on these kinases, leading to cell cycle arrest and induction of apoptosis.
Cyclin-Dependent Kinase Inhibition
This compound exhibits potent inhibitory activity against multiple CDKs crucial for cell cycle progression and transcription.
| Target Kinase | IC₅₀ (µM) | Reference |
| CDK1/cyclin B | 0.15 | [2] |
| CDK2/cyclin A | 0.080 | [2] |
| CDK2/cyclin E | 0.060 | [2] |
| CDK5/p25 | 0.12 | [2] |
| CDK7/cyclin H | >1 | [3] |
| CDK9/cyclin T | 0.11 | [2] |
| Casein Kinase 1 (CK1) | 0.6 | [3] |
| DYRK1A | 0.9 | [3] |
A Novel "Molecular Glue" Mechanism
Recent studies have unveiled a novel mechanism of action for CR8, classifying it as a "molecular glue." In its CDK12-bound state, a solvent-exposed pyridyl moiety on this compound induces the formation of a ternary complex between the CDK12-cyclin K and the DDB1, a component of the CUL4-DDB1 ubiquitin ligase complex. This interaction occurs without the need for a conventional substrate receptor and presents cyclin K for ubiquitination and subsequent proteasomal degradation.[4][5][6]
Downregulation of MYCN and Mcl-1
This compound has been shown to be particularly effective in neuroblastoma cells with MYCN amplification. By inhibiting transcriptional CDKs such as CDK7 and CDK9, this compound leads to a rapid and significant downregulation of the short-lived MYCN oncoprotein.[1] This, in turn, contributes to the induction of apoptosis. Furthermore, this compound treatment leads to the downregulation of the anti-apoptotic protein Mcl-1, further sensitizing cancer cells to apoptosis.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its characterization.
Caption: this compound inhibits key CDK/cyclin complexes, leading to cell cycle arrest.
Caption: this compound induces apoptosis by inhibiting CDK9, leading to decreased MYCN and Mcl-1.
Caption: this compound acts as a molecular glue, promoting the degradation of Cyclin K.
Caption: A general experimental workflow for characterizing the effects of this compound.
Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound. These should be optimized for specific experimental conditions.
In Vitro Kinase Assay
This protocol describes a luminescence-based assay to determine the IC₅₀ of this compound against a specific CDK.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of this compound in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the specific CDK/cyclin complex and its corresponding substrate peptide in kinase assay buffer.
-
Prepare ATP solution in kinase assay buffer at a concentration close to the Kₘ for the specific CDK.
-
-
Assay Procedure:
-
To a 384-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO).
-
Add 10 µL of the enzyme/substrate mixture to each well.
-
Incubate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™) according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Apoptosis Assay in Neuroblastoma Cells
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in neuroblastoma cells treated with this compound by flow cytometry.
-
Cell Culture and Treatment:
-
Culture neuroblastoma cells (e.g., SH-SY5Y) in appropriate media until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 24-48 hours.
-
-
Staining Procedure:
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution.
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set the compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blot Analysis for MYCN and Mcl-1
This protocol details the detection of MYCN and Mcl-1 protein levels in neuroblastoma cells following treatment with this compound.
-
Cell Lysis and Protein Quantification:
-
Treat neuroblastoma cells with this compound as described in the apoptosis assay protocol.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MYCN, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in MYCN and Mcl-1 protein levels.
-
Conclusion
This compound is a highly potent and selective CDK inhibitor with significant potential in cancer research and drug development. Its multifaceted mechanism of action, including the novel "molecular glue" activity, makes it a valuable tool for studying cell cycle regulation and apoptosis. The experimental protocols provided in this guide offer a starting point for researchers to investigate the cellular and molecular effects of this promising compound. Further research into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. kumc.edu [kumc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanosyn CDK biochemical in vitro assay [bio-protocol.org]
- 6. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
Initial Studies on (S)-CR8 for Cell Cycle Arrest: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: (S)-CR8, a second-generation derivative of the purine analogue (R)-roscovitine, has emerged as a highly potent small molecule with significant implications for cancer therapy. Initial studies have revealed a dual mechanism of action that distinguishes it from its parent compound. This compound functions not only as a potent inhibitor of multiple cyclin-dependent kinases (CDKs) crucial for cell cycle progression but also acts as a "molecular glue" degrader.[1][2][3] This latter mechanism involves inducing the ubiquitination and proteasomal degradation of cyclin K, a key regulator of transcription, via the DDB1-CUL4 E3 ubiquitin ligase complex.[1][2] While its direct effect on cell cycle phase distribution can be modest, its primary outcome is the potent induction of apoptosis across various cell lines, often irrespective of the cell cycle phase.[4][5] This technical guide provides an in-depth summary of the foundational research on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its core mechanisms and associated experimental workflows.
Core Mechanisms of Action
This compound exerts its biological effects through two distinct but potentially synergistic mechanisms: direct inhibition of cyclin-dependent kinases and targeted degradation of cyclin K.
Potent Cyclin-Dependent Kinase (CDK) Inhibition
This compound is a highly selective inhibitor of several CDKs that are essential for cell cycle progression and transcription.[3] It typically demonstrates 2- to 4-fold greater potency in inhibiting these kinases compared to its predecessor, (R)-roscovitine.[3] The primary CDK targets include those involved in G1/S and G2/M transitions (CDK1, CDK2) and transcriptional regulation (CDK7, CDK9).[4][6]
Molecular Glue-Mediated Degradation of Cyclin K
A pivotal discovery revealed that this compound functions as a molecular glue degrader.[1][2] In its CDK12-bound state, a solvent-exposed pyridyl moiety on the CR8 molecule induces a novel protein-protein interaction with DDB1, an adaptor protein for the CUL4 E3 ubiquitin ligase.[1][2] This ternary complex formation—this compound, CDK12/cyclin K, and DDB1—leads to the specific ubiquitination and subsequent proteasomal degradation of cyclin K.[1][7] Quantitative proteomic analysis has confirmed that cyclin K is the most significantly and consistently depleted protein following treatment with this compound.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial studies on this compound, including its kinase inhibitory profile and its effect on cell viability.
Table 1: Kinase Inhibitory Potency of this compound
This table presents the half-maximal inhibitory concentrations (IC₅₀) of this compound against various cyclin-dependent kinases (CDKs) and Casein Kinase 1 (CK1). Data is compiled from multiple studies to show the potent and selective nature of the compound.
| Kinase Target | IC₅₀ (µM) | Reference(s) |
| CDK1/cyclin B | 0.09 - 0.8 | [6][7] |
| CDK2/cyclin A | 0.072 | [6] |
| CDK2/cyclin E | 0.041 | [6] |
| CDK5/p25 | 0.11 - 0.68 | [6][7] |
| CDK7/cyclin H | >1.0 | [6][7] |
| CDK9/cyclin T | 0.18 - 1.0 | [6][7] |
| CK1δ/ε | 0.4 - 0.6 | [6][7] |
Table 2: Cellular Effects of this compound
This table details the cellular consequences of this compound treatment, focusing on its potent ability to induce apoptosis and its observed effects on cell cycle distribution in neuroblastoma cell lines.
| Cell Line | Assay | Parameter | Value/Observation | Reference(s) |
| SH-SY5Y | Apoptosis Induction | IC₅₀ | 0.49 µM | [6] |
| 9 Neuroblastoma Lines | Cell Viability | Potency vs. Roscovitine | ~60-fold higher | [5] |
| IMR32 | Cell Cycle Analysis | Distribution (5 µM, 24h) | Modest increase in G2/M phase | [4] |
| IMR32 (Synchronized) | Cell Viability | Cell Cycle Dependence | Equal potency in G1, G2/M, and log phase | [4] |
| Molt-4 | Quantitative Proteomics | Protein Abundance (1 µM, 5h) | Selective degradation of Cyclin K | [1] |
Key Experimental Protocols
This section provides detailed methodologies for the cornerstone experiments used to characterize the effects of this compound on the cell cycle and protein stability.
Cell Cycle Analysis via Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Objective: To quantify the effect of this compound on cell cycle progression in a cancer cell line.
Materials:
-
Human neuroblastoma cells (e.g., IMR32)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed IMR32 cells in 6-well plates and allow them to adhere overnight. Treat the cells with 5 µM this compound or a vehicle control (DMSO) for 24 hours.[4]
-
Harvesting: Aspirate the medium and wash cells with PBS. Detach cells using trypsin-EDTA, then collect and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[8]
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel to properly resolve the 2N (G0/G1) and 4N (G2/M) DNA content peaks.[8] Collect data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Quantitative Proteomics for Target Identification
This protocol describes a general workflow for identifying proteins that are selectively degraded upon this compound treatment, as was done to discover the degradation of cyclin K.
Objective: To perform a global, unbiased screen for protein targets of this compound-mediated degradation.
Materials:
-
Human leukemia cells (e.g., Molt-4)
-
Complete culture medium (e.g., RPMI with 10% FBS)
-
This compound stock solution (in DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Trypsin (sequencing grade)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment: Culture Molt-4 cells and treat replicate cultures with 1 µM this compound or a vehicle control (DMSO) for 5 hours.[1]
-
Lysis and Protein Extraction: Harvest cells, wash with cold PBS, and lyse using an appropriate lysis buffer. Quantify protein concentration using a BCA or similar assay.
-
Protein Digestion: Reduce and alkylate the protein lysates, followed by overnight digestion with trypsin to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer coupled with a nano-flow liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant). Search the data against a human protein database to identify peptides and proteins.
-
Quantification and Interpretation: Perform label-free or label-based quantification to determine the relative abundance of each identified protein between the this compound-treated and control samples. A two-sided t-test can be used to identify proteins with statistically significant changes in abundance.[1]
References
- 1. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CR8, a potent and selective, roscovitine-derived inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
Enantiomeric Specificity of CR8: A Technical Guide to a Stereospecific Molecular Glue
For Researchers, Scientists, and Drug Development Professionals
Introduction
CR8, a second-generation derivative of the cyclin-dependent kinase (CDK) inhibitor roscovitine, demonstrates remarkable enantiomeric specificity in its mechanism of action. While initially developed as a potent inhibitor of various CDKs, the (R)-enantiomer of CR8 has been identified as a "molecular glue." This novel activity involves inducing the ubiquitination and subsequent proteasomal degradation of cyclin K, a crucial regulator of transcription. This technical guide provides an in-depth analysis of the enantiomeric specificity of CR8, detailing the quantitative differences in activity between its enantiomers, outlining the experimental protocols used to elucidate its mechanism, and visualizing the key signaling pathways and workflows.
Data Presentation
The biological activity of CR8 is highly dependent on its stereochemistry. The (R)-enantiomer is significantly more potent than both its parent compound, (R)-roscovitine, and its own (S)-enantiomer.
Table 1: Kinase Inhibitory Activity of (R)-CR8
| Kinase Target | (R)-CR8 IC₅₀ (µM) |
| CDK1/cyclin B | 0.09 |
| CDK2/cyclin A | 0.072 |
| CDK2/cyclin E | 0.041 |
| CDK5/p25 | 0.11 |
| CDK7/cyclin H | 1.1 |
| CDK9/cyclin T | 0.18 |
| CK1δ/ε | 0.4 |
Note: The (S)-enantiomer of CR8 is reported to be significantly less active or inactive as a kinase inhibitor, though specific IC₅₀ values are not widely available in the literature. Its primary use in research has been as a negative control to demonstrate the stereospecificity of the (R)-enantiomer's molecular glue activity.
Table 2: Comparative Cellular Potency of CR8 and (R)-Roscovitine
| Parameter | Fold Increase in Potency of CR8 over (R)-Roscovitine |
| Inhibition of CDK1 substrate phosphorylation | 25-50x |
| Inhibition of CDK9 substrate phosphorylation | 25-50x |
| Induction of Apoptosis (MTT reduction) | 40x |
| Induction of Apoptosis (LDH release) | 35x |
| Caspase Activation | 68x |
| PARP Cleavage | 50x |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of CR8's enantiomeric specificity.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the IC₅₀ values of CR8 enantiomers against various CDKs.
a. Reagents and Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK9/cyclin T1)
-
Kinase-specific peptide substrate
-
ATP
-
(R)-CR8 and (S)-CR8 stock solutions (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
b. Procedure:
-
Compound Preparation: Prepare a serial dilution of (R)-CR8 and this compound in DMSO. Further dilute the compounds in kinase assay buffer to a 2x final concentration.
-
Enzyme and Substrate Preparation: Dilute the CDK/cyclin enzyme and its corresponding substrate in kinase assay buffer to a 2x final concentration.
-
Kinase Reaction:
-
Add 5 µL of the 2x compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 2x enzyme solution to the wells.
-
Initiate the reaction by adding 10 µL of a 2x ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic curve.
Cyclin K Degradation Assay (Western Blot)
This protocol is used to assess the ability of CR8 enantiomers to induce the degradation of cyclin K in cultured cells.
a. Reagents and Materials:
-
Human cancer cell line (e.g., HEK293T)
-
(R)-CR8 and this compound
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies: anti-cyclin K, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting equipment
b. Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293T cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of (R)-CR8, this compound, or DMSO (vehicle control) for a specified time course (e.g., 2, 4, 8, 24 hours). For control wells, pre-treat with MG132 for 1 hour before adding CR8.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cyclin K and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Mandatory Visualizations
Signaling Pathway of (R)-CR8-Induced Cyclin K Degradation
Caption: (R)-CR8 acts as a molecular glue, inducing a ternary complex between CDK12/Cyclin K and DDB1.
Experimental Workflow for Determining Enantiomeric Specificity
Caption: Workflow for the synthesis, separation, and differential testing of CR8 enantiomers.
Conclusion
The enantiomeric specificity of CR8 is a compelling example of how stereochemistry can dictate a compound's biological function, transforming it from a conventional kinase inhibitor into a stereospecific molecular glue. The (R)-enantiomer of CR8 potently inhibits CDKs and, uniquely, induces the degradation of cyclin K by fostering a novel protein-protein interaction between CDK12 and the E3 ubiquitin ligase component DDB1. In contrast, the (S)-enantiomer is largely inactive, highlighting the precise three-dimensional arrangement required for this molecular glue activity. This detailed understanding of CR8's enantiomeric specificity is crucial for the rational design of future targeted protein degraders and for the continued development of CR8 as a potential therapeutic agent.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility and Stability of (S)-CR8 in DMSO
This technical guide provides a comprehensive overview of the solubility and stability of the cyclin-dependent kinase (CDK) inhibitor, this compound, in dimethyl sulfoxide (DMSO). The information herein is intended to support researchers in the effective preparation, storage, and utilization of this compound stock solutions for various experimental applications.
This compound: A Potent CDK Inhibitor and Molecular Glue Degrader
This compound is the S-isomer of CR8, a potent and selective inhibitor of several cyclin-dependent kinases, including CDK1, CDK2, CDK5, and CDK9.[1] Beyond its kinase inhibition activity, this compound has been identified as a molecular glue degrader.[2][3][4][5][6][7][8][9] It functions by inducing the formation of a ternary complex between CDK12-cyclin K and the CUL4 adaptor protein DDB1. This proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, a mechanism that bypasses the need for a conventional DCAF substrate receptor.[2][5]
Solubility of this compound in DMSO
This compound exhibits high solubility in DMSO, a common solvent for preparing stock solutions of small molecules for in vitro studies. It is crucial to use anhydrous, high-purity DMSO, as its hygroscopic nature can impact the solubility of compounds.[10][11]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in DMSO.
| Parameter | Value | Notes | Source |
| Solubility | ≥ 50 mg/mL (115.87 mM) | Saturation unknown. Use of newly opened DMSO is recommended. | [10] |
| Stock Solution Concentration | Up to 10 mM | A commonly prepared concentration for stock solutions. | [1] |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound powder (MW: 431.53 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.315 mg of this compound powder.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming and sonication can be used to aid dissolution if precipitation occurs.[10]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at the recommended temperature.[10]
Stability of this compound in DMSO
Proper storage of this compound stock solutions in DMSO is critical for maintaining its chemical integrity and ensuring the reproducibility of experimental results.
Recommended Storage Conditions
The following table provides the recommended storage conditions and stability periods for this compound in DMSO.
| Storage Temperature | Duration | Source |
| -80°C | 6 months | [10][12] |
| -20°C | 1 month | [10][12] |
| -20°C | Up to 6 months | [13] |
| 4°C | 2 weeks | [12] |
Experimental Workflow for Assessing Compound Stability in DMSO
A general workflow to assess the stability of a compound like this compound in DMSO typically involves liquid chromatography-mass spectrometry (LC-MS) to monitor for degradation over time.
Caption: Workflow for assessing compound stability in DMSO.
Detailed Protocol for Stability Assessment by LC-MS
This protocol provides a detailed method for evaluating the stability of this compound in DMSO.[14]
Materials and Reagents:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Stable internal standard (IS) with similar chromatographic properties
-
Anhydrous DMSO
-
HPLC-grade acetonitrile (ACN) and water
-
LC-MS grade formic acid (FA)
-
Amber glass or polypropylene vials
-
HPLC or UHPLC system with a UV detector and mass spectrometer
Procedure:
-
Preparation of Solutions:
-
Test Compound Stock (10 mM): Prepare as described in section 2.2.
-
Internal Standard Stock (10 mM): Prepare a 10 mM solution of a suitable internal standard in DMSO.
-
-
Sample Preparation for Stability Study:
-
Time Zero (T0) Sample: Mix an aliquot of the this compound stock solution with an equal volume of the IS stock solution. Dilute this mixture with a suitable solvent (e.g., 50:50 ACN:Water with 0.1% FA) to a final concentration appropriate for LC-MS analysis (e.g., 1 µM).
-
Incubation Samples: Aliquot the this compound stock solution into several vials, one for each time point and storage condition to be tested.
-
-
Incubation: Store the incubation samples under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
Sample Analysis at Time Points:
-
At each designated time point, retrieve one incubation vial.
-
Prepare the sample for analysis as described for the T0 sample by adding the internal standard and diluting to the final analytical concentration.
-
Analyze the T0 and time-point samples using a validated LC-MS method capable of separating this compound from potential degradants and the internal standard.
-
-
Data Analysis:
-
For each sample, determine the peak areas of this compound and the internal standard from the chromatogram.
-
Calculate the peak area ratio: Ratio = Peak Area of this compound / Peak Area of Internal Standard.
-
Determine the percentage of this compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.
-
Plot the % Remaining against time to visualize the degradation profile.
-
This compound Signaling Pathway: Molecular Glue-Mediated Degradation of Cyclin K
The following diagram illustrates the mechanism by which this compound acts as a molecular glue to induce the degradation of cyclin K.
Caption: this compound mediated degradation of Cyclin K.
This guide provides essential information on the solubility and stability of this compound in DMSO, along with practical experimental protocols. Adherence to these guidelines will help ensure the integrity of the compound and the reliability of experimental outcomes.
References
- 1. adipogen.com [adipogen.com]
- 2. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labs.dana-farber.org [labs.dana-farber.org]
- 6. rndsystems.com [rndsystems.com]
- 7. discover.library.noaa.gov [discover.library.noaa.gov]
- 8. [PDF] The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound Datasheet DC Chemicals [dcchemicals.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
(S)-CR8 and its Analogs: A Technical Guide to a Dual-Mechanism Kinase Inhibitor and Molecular Glue
(S)-CR8, a potent second-generation analog of roscovitine, has emerged as a significant tool in cellular and cancer biology research. This technical guide provides an in-depth review of this compound and its analogs, focusing on their dual mechanism of action as both cyclin-dependent kinase (CDK) inhibitors and molecular glue degraders. This document is intended for researchers, scientists, and drug development professionals.
This compound is a selective inhibitor of several cyclin-dependent kinases, playing a crucial role in the regulation of the cell cycle and transcription. Beyond its canonical role as a kinase inhibitor, CR8 and its stereoisomer (R)-CR8 have been identified as molecular glues. This novel function involves inducing the ubiquitination and subsequent proteasomal degradation of cyclin K, a key regulator of CDK12 and CDK13. This dual activity of direct enzyme inhibition and targeted protein degradation makes this compound a compelling molecule for further investigation and therapeutic development.
Quantitative Data on this compound and its Analogs
The following tables summarize the reported inhibitory concentrations (IC50) and degradation concentrations (DC50) of this compound and its key analogs against various kinases. This data is crucial for comparing the potency and selectivity of these compounds.
Table 1: Inhibitory Activity (IC50) of this compound and (R)-CR8 against Cyclin-Dependent Kinases
| Compound | Target | IC50 (µM) |
| This compound | CDK1/cyclin B | 0.15[1][2] |
| CDK2/cyclin A | 0.080[1][2] | |
| CDK2/cyclin E | 0.060[1][2] | |
| CDK5/p25 | 0.12[1][2] | |
| CDK9/cyclin T | 0.11[1][2] | |
| (R)-CR8 | CDK1/cyclin B | 0.09[3] |
| CDK2/cyclin A | 0.072[3] | |
| CDK2/cyclin E | 0.041[3] | |
| CDK5/p25 | 0.11[3] | |
| CDK7/cyclin H | 1.1[3] | |
| CDK9/cyclin T | 0.18[3] | |
| CK1δ/ε | 0.4[3] |
Table 2: Cellular Activity of this compound
| Compound | Cell Line | Activity | IC50 (µM) |
| This compound | SH-SY5Y | Cell Survival | 0.40[1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound and its analogs.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against CDKs.
Materials:
-
Purified active CDK/cyclin complexes (e.g., CDK2/cyclin A, CDK9/cyclin T)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate peptide (e.g., a peptide derived from a known CDK substrate with a fluorescent or radioactive label)
-
ATP
-
This compound or analog dissolved in DMSO
-
96-well or 384-well plates
-
Plate reader capable of detecting the label (e.g., fluorescence polarization, luminescence, or radioactivity)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the kinase, substrate, and kinase buffer.
-
Add the diluted test compound to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a specified time, ensuring the reaction remains in the linear range.
-
Stop the reaction (e.g., by adding a solution containing EDTA).
-
Measure the signal from the labeled substrate using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cyclin K Degradation Assay (Western Blot)
This protocol describes how to assess the ability of this compound and its analogs to induce the degradation of cyclin K in cultured cells.
Materials:
-
Human cell line expressing cyclin K (e.g., HEK293T, Molt-4)
-
Cell culture medium and supplements
-
This compound or analog dissolved in DMSO
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cyclin K, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of the test compound for a specified time course (e.g., 2, 4, 6, 8 hours). Include a DMSO vehicle control. For a control to confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like MG132 before adding the test compound.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cyclin K overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative decrease in cyclin K levels.
Signaling Pathways and Mechanisms of Action
The dual mechanism of action of this compound is a key feature that distinguishes it from many other kinase inhibitors.
CDK Inhibition Pathway
This compound, like its parent compound roscovitine, is an ATP-competitive inhibitor of CDKs. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of substrate proteins, thereby blocking their activity. This inhibition of CDKs, particularly CDK1, CDK2, and CDK9, leads to cell cycle arrest and induction of apoptosis.
Caption: this compound inhibits CDK/cyclin complexes, blocking substrate phosphorylation and cell cycle progression.
Molecular Glue Mechanism for Cyclin K Degradation
A groundbreaking discovery revealed that CR8 acts as a molecular glue. The (R)-isomer of CR8 has been shown to induce a novel protein-protein interaction between CDK12-cyclin K and the DDB1-CUL4A E3 ubiquitin ligase complex.[4][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[4] This mechanism is distinct from its CDK inhibitory function and contributes to its overall cellular activity. The solvent-exposed pyridyl moiety of CR8 is crucial for this molecular glue activity.[4]
Caption: this compound acts as a molecular glue, inducing the degradation of Cyclin K via the proteasome.
Experimental Workflow: Screening for Molecular Glue Activity
The following diagram illustrates a typical workflow for identifying and characterizing the molecular glue activity of this compound analogs.
Caption: A workflow for screening and validating the molecular glue activity of this compound analogs.
Conclusion
This compound and its analogs represent a fascinating class of small molecules with a dual mechanism of action. Their ability to both inhibit CDKs and induce the targeted degradation of cyclin K opens up new avenues for research and therapeutic intervention, particularly in oncology. This guide provides a comprehensive overview of the current knowledge on this compound, offering valuable data and protocols to aid in the ongoing exploration of these promising compounds. Further research into the structure-activity relationships of CR8 analogs will be crucial for developing more potent and selective molecules with enhanced therapeutic potential.
References
- 1. This compound|1084893-56-0|COA [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for (S)-CR8 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
(S)-CR8 is a potent and selective second-generation cyclin-dependent kinase (CDK) inhibitor derived from roscovitine. It exhibits significantly enhanced potency in inducing apoptotic cell death compared to its parent compound.[1][2] Beyond its role as a traditional kinase inhibitor, this compound also functions as a "molecular glue," inducing the degradation of cyclin K.[3][4][5][6] These dual mechanisms of action make this compound a valuable tool for cancer research and drug development, particularly in the context of MYC-dependent cancers like neuroblastoma.[7]
These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to investigate its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
This compound primarily exerts its effects through two distinct mechanisms:
-
CDK Inhibition: this compound is a potent inhibitor of several CDKs, which are key regulators of the cell cycle and transcription.[8] By binding to the ATP pocket of these kinases, this compound blocks their catalytic activity, leading to cell cycle arrest and induction of apoptosis.[9][10]
-
Molecular Glue-Mediated Degradation of Cyclin K: this compound can induce a novel protein-protein interaction between CDK12 and the DDB1-CUL4-RBX1 (CRL4) E3 ubiquitin ligase complex.[3][5][10] This leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, the regulatory partner of CDK12 and CDK13.[3]
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase/Complex | IC₅₀ (µM) |
| CDK2/cyclin E | 0.060 |
| CDK2/cyclin A | 0.080 |
| CDK9/cyclin T | 0.11 |
| CDK5/p25 | 0.12 |
| CDK1/cyclin B | 0.15 |
Data sourced from MedChemExpress.[8]
Table 2: Cellular Potency of this compound
| Cell Line | Assay | IC₅₀ (µM) |
| SH-SY5Y (human neuroblastoma) | Cell Survival | 0.40 |
Data sourced from MedChemExpress.[8]
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in ethanol to 25 mM. For cell culture experiments, it is common to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 431.5 g/mol ) in 231.7 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.
-
Working Dilution: When treating cells, dilute the stock solution in fresh culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
Cell Viability/Cytotoxicity Assay (MTS/CCK-8)
This protocol is designed to determine the effect of this compound on cell viability and to calculate the IC₅₀ value.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTS or CCK-8 reagent (e.g., Cell Counting Kit-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 10 µM. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of MTS or CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
1X PBS, ice-cold
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 1-5 µM) for a specified time (e.g., 24 hours). Include an untreated or vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with ice-cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
1X PBS
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Harvesting: Harvest cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash with 1X PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 1X PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Final Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting
This protocol is for detecting changes in the expression or phosphorylation status of proteins involved in cell cycle regulation and apoptosis following this compound treatment (e.g., Mcl-1, phospho-Rb, RNA polymerase II).
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-phospho-Rb, anti-RNA Pol II)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. bosterbio.com [bosterbio.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. biologi.ub.ac.id [biologi.ub.ac.id]
- 10. Roscovitine | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for (S)-CR8-Induced Apoptosis In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing (S)-CR8, a potent cyclin-dependent kinase (CDK) inhibitor, to induce apoptosis in in vitro cell models. This compound, a second-generation analog of roscovitine, demonstrates significantly enhanced potency in triggering programmed cell death across various cell lines.[1][2][3][4]
This compound is a potent inhibitor of CDK1, CDK2, CDK5, CDK7, and CDK9. [2] Its primary mechanism for inducing apoptosis involves the inhibition of CDK9.[1][4] This inhibition prevents the phosphorylation of RNA polymerase II, leading to a decrease in the transcription of short-lived mRNAs.[1][5] A critical consequence of this transcriptional repression is the rapid downregulation of the anti-apoptotic protein Mcl-1.[1][4][5] The reduction in Mcl-1 levels disrupts the sequestration of pro-apoptotic proteins like Noxa, leading to the activation of the Bax/Bak-dependent mitochondrial apoptosis pathway.[1][5]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Inducing Cell Death
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Roscovitine | Fold Increase in Potency |
| Average of 9 NB cell lines | Neuroblastoma | 0.4 | 24.2 | ~60 |
| SH-SY5Y | Neuroblastoma | 0.49 | Not specified | Not applicable |
Data compiled from studies on various neuroblastoma cell lines.[1][2][4]
Table 2: Kinase Inhibitory Activity of (R)-CR8 (a stereoisomer of this compound with similar activity)
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.09 |
| CDK2/cyclin A | 0.072 |
| CDK2/cyclin E | 0.041 |
| CDK5/p25 | 0.11 |
| CDK7/cyclin H | 1.1 |
| CDK9/cyclin T | 0.18 |
(R)-CR8 is a potent inhibitor of several cyclin-dependent kinases.[2]
Visualization of Signaling Pathway and Experimental Workflow
Caption: this compound induced apoptosis signaling pathway.
Caption: General experimental workflow for assessing this compound induced apoptosis.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cultured cells by measuring mitochondrial activity.[6][7]
Materials:
-
This compound compound
-
Cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.[8][9][10][11][12]
Materials:
-
This compound compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the cell number (if performing a parallel viability assay) or express as a fold change relative to the untreated control.
Western Blot Analysis of Apoptosis Markers
This protocol is for detecting changes in the expression and cleavage of key apoptosis-related proteins.[13][14][15][16]
Materials:
-
This compound compound
-
Cell culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells in 6-well plates or 10 cm dishes and treat with this compound. After treatment, collect both adherent and floating cells. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Analyze the cleavage of PARP and caspase-3, and the downregulation of Mcl-1. An increase in the cleaved forms of PARP and caspase-3, and a decrease in Mcl-1 levels, are indicative of apoptosis.[13]
References
- 1. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. tandfonline.com [tandfonline.com]
- 10. promega.com [promega.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ulab360.com [ulab360.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Recommended concentration of (S)-CR8 for western blot
Application Notes: (S)-CR8 for Western Blot Analysis
Introduction
This compound is a potent, second-generation analog of roscovitine and a member of the 2,6,9-trisubstituted purine family.[1][2] It functions as a pleiotropic inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, CDK7, and CDK9.[2][3] Beyond its role as a traditional kinase inhibitor that competes with ATP for binding, this compound has been identified as a "molecular glue" degrader.[4][5] It facilitates the degradation of Cyclin K by inducing an interaction between the CDK12-Cyclin K complex and the DDB1-CUL4 E3 ubiquitin ligase complex, leading to Cyclin K's ubiquitination and subsequent destruction by the proteasome.[4][6][7] This unique mechanism of action makes this compound a valuable tool for studying CDK biology and cell cycle regulation.
These application notes provide recommended concentrations and a detailed protocol for using this compound in Western blot experiments to analyze its effects on target proteins, particularly the degradation of Cyclin K.
Recommended Concentrations and Treatment Conditions
The optimal concentration and treatment time for this compound can vary depending on the cell line and the specific biological question. Based on published studies, a concentration of 1 µM is a common and effective starting point for observing Cyclin K degradation. Treatment times can range from 1 hour to 48 hours.
Table 1: Summary of this compound Treatment Conditions for Western Blot Analysis
| Compound | Cell Line | Concentration | Treatment Time | Target Protein(s) Analyzed | Reference |
| CR8 | Molt-4 | 1 µM | 1 and 5 hours | Whole Proteome (including Cyclin K) | [4] |
| CR8 | HEK293T | 1 µM | 2 hours | Cyclin K | [4][6] |
| (R)-CR8 | SH-SY5Y | 0.1 - 10 µM | 48 hours | PARP cleavage | [3] |
| CR8 | TBI Mouse Model | 5 mg/Kg (i.p.) | 24 hours | Cyclin A, Cyclin B1 | [8] |
Mechanism of Action: this compound as a Molecular Glue
This compound induces the degradation of Cyclin K through a molecular glue mechanism. The key steps are:
-
This compound Binding : this compound occupies the ATP-binding pocket of CDK12, which is in a complex with Cyclin K.[7]
-
Ternary Complex Formation : The CDK12-(S)-CR8 complex exposes a surface that recruits the DDB1-CUL4A E3 ubiquitin ligase.[4][5]
-
Ubiquitination : This ternary complex formation brings Cyclin K into proximity with the E3 ligase, leading to its polyubiquitination.[6]
-
Proteasomal Degradation : The ubiquitinated Cyclin K is then recognized and degraded by the 26S proteasome.[4]
Detailed Protocol: Western Blot for Cyclin K Degradation
This protocol outlines the steps for treating cells with this compound and subsequently analyzing Cyclin K protein levels via Western blot.
Part 1: Cell Culture and Treatment
-
Cell Seeding : Seed cells (e.g., HEK293T or Molt-4) in appropriate culture dishes to reach 70-80% confluency on the day of the experiment.
-
Compound Preparation : Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Treatment : Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 1 µM). Aspirate the old medium from the cells and add the medium containing this compound.
-
Controls : Treat control dishes with an equivalent volume of DMSO (vehicle control).
-
Incubation : Incubate the cells for the desired duration (e.g., 2 to 5 hours) at 37°C in a CO₂ incubator.
Part 2: Cell Lysis and Protein Quantification
-
Wash : After treatment, place culture dishes on ice and wash the cells once with ice-cold PBS.
-
Lysis : Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the dish.[4][9] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysis Buffer Example (RIPA): 150 mM NaCl, 50 mM Tris (pH 7.5), 1% NP-40, 1% glycerol, supplemented with protease and phosphatase inhibitor cocktails.[4]
-
-
Incubation & Clarification : Incubate the lysate on ice for 20-30 minutes.[4] Centrifuge at ~12,000 rpm for 20 minutes at 4°C to pellet the insoluble fraction.
-
Supernatant Collection : Transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
-
Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[4]
Part 3: SDS-PAGE and Protein Transfer
-
Sample Preparation : Based on the protein quantification, dilute the lysates to the same concentration with lysis buffer. Add 4X Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis : Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 4–12% Bis-Tris gel).[4] Include a molecular weight marker. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose membrane using a wet or semi-dry transfer system.[4][10]
Part 4: Immunoblotting and Detection
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[9][10]
-
Primary Antibody Incubation : Dilute the primary antibodies in blocking buffer as recommended by the manufacturer.
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP- or fluorophore-conjugated secondary antibody (e.g., IRDye-conjugated antibodies) diluted in blocking buffer for 1 hour at room temperature.[4]
-
Final Washes : Wash the membrane three times for 5 minutes each with TBST.[4]
-
Detection : For HRP-conjugated antibodies, apply an ECL substrate and visualize the signal using a chemiluminescence imaging system. For fluorophore-conjugated antibodies, use a near-infrared imaging system (e.g., Odyssey Imaging System).[4]
Materials and Reagents
Table 2: Key Materials and Reagents
| Reagent/Material | Supplier Example | Catalog Number Example |
| This compound | Enzo Life Sciences | ALX-270-509-M005 |
| Cell Lines (HEK293T, Molt-4) | ATCC | CRL-3216, CRL-1582 |
| Protease/Phosphatase Inhibitors | Roche / CST | cOmplete, PhosSTOP |
| BCA Protein Assay Kit | Pierce / Thermo Fisher | 23225 |
| NuPAGE 4-12% Bis-Tris Gels | Thermo Fisher | NP0321BOX |
| Nitrocellulose Membranes | Bio-Rad | 1620115 |
| Anti-Cyclin K Antibody | Bethyl Laboratories | A301-939A |
| Anti-beta-actin Antibody | Cell Signaling Technology | 3700 |
| IRDye-conjugated Secondary Ab | LI-COR Biosciences | 926-32211 / 925-68021 |
| Nonfat Dry Milk | Bio-Rad / CST | 1706404 / 9999 |
References
- 1. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K | Semantic Scholar [semanticscholar.org]
- 6. Degradation by Design: New Cyclin K Degraders from Old CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CR8, a Selective and Potent CDK Inhibitor, Provides Neuroprotection in Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptglab.com [ptglab.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. labs.dana-farber.org [labs.dana-farber.org]
Application Notes and Protocols for (S)-CR8 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-CR8 is a potent and selective small molecule inhibitor with a dual mechanism of action, making it a compound of significant interest in drug discovery and chemical biology. Primarily, it functions as a competitive inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription. Additionally, this compound acts as a molecular glue, inducing the proteasomal degradation of cyclin K.[1][2] This multifaceted activity provides multiple avenues for therapeutic intervention, particularly in oncology and neurodegenerative diseases.
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize its effects on both CDK activity and cyclin K degradation.
Mechanism of Action
This compound exhibits two distinct but complementary mechanisms of action:
-
CDK Inhibition: this compound is the S-isomer of CR8 and a potent, selective inhibitor of several cyclin-dependent kinases. It binds to the ATP pocket of CDKs, preventing the phosphorylation of their substrates and thereby arresting the cell cycle and inhibiting transcription.[3]
-
Molecular Glue-Mediated Degradation: this compound acts as a molecular glue to induce the degradation of cyclin K.[1][2] It facilitates an interaction between the CDK12/cyclin K complex and the DDB1-CUL4-RBX1 (CRL4) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[4]
Data Presentation
Table 1: Biochemical Activity of this compound Against Cyclin-Dependent Kinases
| Target | IC50 (µM) |
| CDK2/cyclin E | 0.060 |
| CDK2/cyclin A | 0.080 |
| CDK9/cyclin T | 0.11 |
| CDK5/p25 | 0.12 |
| CDK1/cyclin B | 0.15 |
Data sourced from MedChemExpress.[3]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (µM) |
| SH-SY5Y (human neuroblastoma) | Cell Survival | 0.40 |
Data sourced from MedChemExpress.[3]
Signaling Pathway and Mechanism Visualization
References
- 1. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
Administration of (S)-CR8 in Mice: A Step-by-Step Guide for Preclinical Research
Abstract
(S)-CR8 is a potent, second-generation inhibitor of cyclin-dependent kinases (CDKs) and a novel molecular glue degrader.[1][2] It has demonstrated significant therapeutic potential in various preclinical models, including cancer and neurological injury.[3][4] This document provides a detailed protocol for the preparation and administration of this compound to mice for in vivo studies, aimed at researchers in oncology, neuroscience, and drug development. The protocol includes information on dosage, administration routes, and pharmacokinetic data to guide experimental design.
Introduction
This compound, a derivative of roscovitine, is a powerful inhibitor of multiple CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[5][6] Its mechanism of action involves the competitive inhibition of the ATP-binding site of these kinases, leading to cell cycle arrest and apoptosis.[2][7] More recently, this compound has been identified as a molecular glue that induces the degradation of cyclin K by recruiting it to the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex for ubiquitination and subsequent proteasomal degradation.[8][9][10] This dual activity makes this compound a compound of significant interest for therapeutic development. Preclinical studies in mice have shown its efficacy in reducing tumor growth and providing neuroprotection.[1][4]
Signaling Pathway of this compound
This compound exhibits a dual mechanism of action. Firstly, as a potent CDK inhibitor, it blocks the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis. Secondly, it acts as a molecular glue, inducing the proteasomal degradation of cyclin K.
References
- 1. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and biodistribution of the cyclin-dependent kinase inhibitor -CR8- in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CR8, a selective and potent CDK inhibitor, provides neuroprotection in experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K [golublab.broadinstitute.org]
- 10. ucf-flvc.primo.exlibrisgroup.com [ucf-flvc.primo.exlibrisgroup.com]
Application Notes and Protocols for Cell Synchronization in G2/M Phase Using (S)-CR8
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-CR8 is a potent, second-generation, roscovitine-derived inhibitor of cyclin-dependent kinases (CDKs).[1] It exhibits high selectivity and potency against several key regulators of the cell cycle, including CDK1, CDK2, CDK5, CDK7, and CDK9.[2] This potent inhibition of CDKs, particularly CDK1, the primary driver of the G2/M transition, allows for the effective synchronization of cultured cells at the G2/M boundary.[3][4] These application notes provide detailed protocols for utilizing this compound to arrest cells in the G2/M phase, methods for verification, and a summary of its mechanism of action.
Mechanism of Action
This compound primarily functions by competitively binding to the ATP pocket of CDKs, thereby inhibiting their kinase activity.[5] The inhibition of CDK1/Cyclin B is crucial for its G2/M arrest capabilities, as this complex is essential for entry into mitosis.[3] Additionally, this compound's inhibition of other CDKs, such as CDK2, CDK7, and CDK9, contributes to its overall anti-proliferative and pro-apoptotic effects.[1][6]
Recent studies have also revealed a novel mechanism of action for CR8, identifying it as a "molecular glue" degrader.[7][8][9][10] In its CDK12-bound state, CR8 induces the formation of a complex with the CUL4 adaptor protein DDB1, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[7][8] This dual mechanism of direct kinase inhibition and targeted protein degradation underscores its efficacy.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effect on cell cycle distribution.
Table 1: Inhibitory Concentration (IC50) of this compound against various CDKs
| Target CDK Complex | IC50 (µM) |
| CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.080 |
| CDK2/cyclin E | 0.060 |
| CDK5/p25 | 0.12 |
| CDK9/cyclin T | 0.11 |
Data sourced from MedChemExpress.[2]
Table 2: Effect of this compound on Cell Cycle Distribution in IMR32 Neuroblastoma Cells
| Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
| Untreated (Log phase) | 55.4 | 28.2 | 16.4 |
| 5 µM this compound for 24 hours | 42.1 | 25.3 | 32.6 |
Data adapted from Bettayeb et al., 2010.[1] Note: This represents a modest increase and specific outcomes can be cell-line dependent.
Experimental Protocols
Protocol 1: Synchronization of Adherent Cells in G2/M Phase using this compound
Materials:
-
Adherent cell line of interest (e.g., HeLa, A549, IMR32)
-
Complete cell culture medium
-
This compound (prepare a stock solution, e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 50-60% confluency at the time of treatment.
-
Cell Culture: Incubate the cells overnight to allow for attachment and recovery.
-
Treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound. A typical starting concentration is 5 µM.[1] It is recommended to perform a dose-response experiment (e.g., 1, 5, 10 µM) to determine the optimal concentration for your specific cell line. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for 16-24 hours. The optimal incubation time should be determined empirically for each cell line.
-
Harvesting:
-
Aspirate the medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, neutralize the trypsin with complete culture medium.
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Proceed to Verification: The cell pellet is now ready for analysis to verify G2/M arrest (e.g., flow cytometry, Western blotting).
Protocol 2: Verification of G2/M Arrest by Flow Cytometry
Materials:
-
Harvested cell pellet (from Protocol 1)
-
Ice-cold PBS
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Fixation: Resuspend the cell pellet from Protocol 1 in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Cells arrested in the G2/M phase will have a 2n DNA content and will appear as a single peak with higher fluorescence intensity compared to the G1 peak.
Mandatory Visualization
Caption: this compound induces G2/M arrest by inhibiting the CDK1/Cyclin B complex.
Caption: Experimental workflow for G2/M synchronization using this compound.
Caption: this compound acts as a molecular glue to induce Cyclin K degradation.
References
- 1. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CR8, a Selective and Potent CDK Inhibitor, Provides Neuroprotection in Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumoral effects of cyclin-dependent kinases inhibitors CR8 and MR4 on chronic myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Assessing (S)-CR8 Efficacy in 3D Spheroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-CR8 is a potent, second-generation cyclin-dependent kinase (CDK) inhibitor derived from roscovitine. It exhibits significantly greater potency in inducing cell death across various cancer cell lines compared to its parent compound.[1] The primary mechanism of action of this compound involves the inhibition of multiple CDKs, including CDK1, CDK2, CDK5, CDK7, CDK9, and CDK12.[1] Notably, this compound also functions as a "molecular glue," inducing the degradation of cyclin K, the regulatory partner of CDK12.[2][3][4] This leads to the downregulation of critical genes, such as the MYCN oncogene, which is often amplified in neuroblastoma and other cancers.[1]
Three-dimensional (3D) spheroid models are increasingly utilized in cancer research and drug development as they more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures.[5][6][7][8][9][10][11][12][13][14] This protocol provides a detailed methodology for assessing the efficacy of this compound in 3D cancer spheroids, covering spheroid formation, drug treatment, and various analytical assays to quantify its anti-cancer effects.
Experimental Workflow
The overall experimental workflow for assessing the efficacy of this compound in 3D spheroids is depicted below.
Signaling Pathway of this compound Action
This compound primarily exerts its anti-cancer effects by inhibiting CDKs and inducing the degradation of cyclin K. This dual mechanism disrupts transcription and cell cycle progression, leading to apoptosis.
Detailed Experimental Protocols
1. Spheroid Formation
This protocol describes the formation of uniform spheroids using the liquid overlay technique in ultra-low attachment plates.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
-
-
Procedure:
-
Culture cells in a T75 flask to 70-80% confluency.
-
Wash the cell monolayer with PBS and detach cells using trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 400 x g for 5 minutes.[10]
-
Resuspend the cell pellet in complete medium and determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells per well, to be optimized for each cell line).
-
Dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.[8]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-72 hours to allow for spheroid formation.
-
Monitor spheroid formation daily using a light microscope.
-
2. This compound Treatment
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Multi-channel pipette
-
-
Procedure:
-
Prepare a series of this compound dilutions in complete medium at 2x the final desired concentrations.
-
Carefully remove 50 µL of medium from each well containing a spheroid.
-
Add 50 µL of the 2x this compound dilutions to the respective wells to achieve the final concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the spheroids with this compound for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
3. Efficacy Assessment
Several assays can be employed to determine the efficacy of this compound.
3.1. Spheroid Size and Morphology
-
Procedure:
-
At designated time points during treatment, capture brightfield images of the spheroids in each well using an inverted microscope with a 4x or 10x objective.
-
Measure the diameter of the spheroids using image analysis software (e.g., ImageJ). The area can also be calculated.
-
Observe and document any morphological changes, such as loss of circularity, fragmentation, or changes in density.[11]
-
3.2. Viability Assay (ATP-Based)
This assay quantifies the amount of ATP, which is an indicator of metabolically active cells.
-
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit or similar
-
Opaque-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Equilibrate the assay reagent to room temperature.
-
Transfer the spheroids and medium (100 µL) to an opaque-walled 96-well plate.
-
Add 100 µL of the viability assay reagent to each well.[15]
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
3.3. Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.
-
Materials:
-
Caspase-Glo® 3/7 Assay kit or similar
-
Fluorescent plate reader or high-content imager
-
-
Procedure:
-
Equilibrate the assay reagent to room temperature.
-
Add a volume of the Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
-
Mix gently by orbital shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence (excitation ~490 nm, emission ~520 nm) using a plate reader. Alternatively, for high-content imaging, use appropriate fluorescent dyes for live/dead and apoptosis markers (e.g., Hoechst 33342, Propidium Iodide, and a caspase-3/7 substrate).[5][16][17]
-
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Spheroid Diameter (µm)
| This compound Conc. (µM) | 24 hours (Mean ± SD) | 48 hours (Mean ± SD) | 72 hours (Mean ± SD) |
| 0 (Control) | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Table 2: Effect of this compound on Spheroid Viability (% of Control)
| This compound Conc. (µM) | 24 hours (Mean ± SD) | 48 hours (Mean ± SD) | 72 hours (Mean ± SD) |
| 0 (Control) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Table 3: Effect of this compound on Caspase-3/7 Activity (Fold Change vs. Control)
| This compound Conc. (µM) | 24 hours (Mean ± SD) | 48 hours (Mean ± SD) | 72 hours (Mean ± SD) |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
This protocol provides a comprehensive framework for evaluating the efficacy of the CDK inhibitor this compound in 3D spheroid models. By employing these methods, researchers can obtain robust and physiologically relevant data on the dose- and time-dependent effects of this compound on cancer cell viability, proliferation, and apoptosis. The use of 3D models is crucial for advancing our understanding of novel anti-cancer therapeutics and their potential clinical applications.
References
- 1. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells [jove.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. High-Content Monitoring of Drug Effects in a 3D Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysing Drug Response in 3D Spheroid Culture Models – faCellitate [facellitate.com]
- 12. researchgate.net [researchgate.net]
- 13. Subcutaneous Inoculation of 3D Pancreatic Cancer Spheroids Results in Development of Reproducible Stroma-Rich Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Determination of Drug Toxicity Using 3D Spheroids Constructed From an Immortal Human Hepatocyte Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-time viability and apoptosis kinetic detection method of 3D multicellular tumor spheroids using the Celigo Image Cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for (S)-CR8 Treatment in Gene Expression Analysis via qPCR
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-CR8 is a potent and selective second-generation inhibitor of cyclin-dependent kinases (CDKs).[1][2] It is a derivative of (R)-roscovitine, exhibiting significantly higher potency in inducing cell death across various cell lines.[1] this compound's primary mechanism of action involves the inhibition of multiple CDKs, including those critical for cell cycle progression and transcriptional regulation, such as CDK1, CDK2, CDK5, CDK7, and CDK9.[2][3] This inhibitory action leads to a transient reduction in RNA polymerase II activity, resulting in the downregulation of a broad spectrum of genes, particularly those with short-lived mRNA transcripts.[1]
A noteworthy and novel mechanism of this compound is its function as a "molecular glue."[4][5][6] It facilitates the formation of a complex between CDK12-cyclin K and the CUL4 adaptor protein DDB1.[4][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, a crucial partner for CDK12's function in transcriptional regulation.[4][5][7] The depletion of cyclin K disrupts the CDK12/cyclin K complex, further contributing to the modulation of gene expression.
Given its profound impact on transcription, quantitative real-time PCR (qPCR) is an essential tool for elucidating the specific effects of this compound on the expression of target genes. These application notes provide a comprehensive protocol for utilizing qPCR to analyze gene expression changes following this compound treatment.
Data Presentation
Table 1: Representative Quantitative PCR Analysis of Gene Expression Changes Following this compound Treatment in SH-SY5Y Neuroblastoma Cells.
| Target Gene | Function | Treatment Group | Fold Change (vs. Vehicle) | P-value |
| MYCN | Transcription Factor, Oncogene | This compound (5 µM, 4h) | 0.25 | < 0.01 |
| Mcl-1 | Anti-apoptotic Protein | This compound (5 µM, 4h) | 0.40 | < 0.01 |
| p21 | CDK Inhibitor, Cell Cycle Arrest | This compound (5 µM, 4h) | 2.5 | < 0.05 |
| GAPDH | Housekeeping Gene | This compound (5 µM, 4h) | 1.0 | > 0.05 |
| ACTB | Housekeeping Gene | This compound (5 µM, 4h) | 1.0 | > 0.05 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and specific target genes analyzed.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question. For neuroblastoma studies, SH-SY5Y or IMR32 cells are commonly used.[1][8]
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[9] Further dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO (typically ≤ 0.1%).
-
Treatment: When cells reach the desired confluency, remove the existing medium and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours). The optimal incubation time should be determined empirically.
RNA Extraction and Quantification
-
Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA extraction kit).[9]
-
RNA Isolation: Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves steps of phase separation, precipitation, and washing.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.0 indicates high-purity RNA.[9] Assess RNA integrity by gel electrophoresis if necessary.
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: Prepare the reverse transcription reaction by combining the isolated RNA, a reverse transcriptase enzyme, dNTPs, and random primers or oligo(dT) primers.
-
Incubation: Perform the reverse transcription reaction according to the manufacturer's protocol for the chosen reverse transcriptase kit. This typically involves incubation at a specific temperature to synthesize complementary DNA (cDNA).
Quantitative Real-Time PCR (qPCR)
-
Primer Design and Validation: Design or obtain validated primers for the target genes of interest and at least two stable housekeeping (reference) genes (e.g., GAPDH, ACTB, B2M).
-
qPCR Reaction Mixture: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a probe).
-
qPCR Program: Perform the qPCR using a real-time PCR detection system with a standard cycling program:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
Melt curve analysis (for SYBR Green-based assays) to verify the specificity of the amplified product.
-
-
Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression.[9] Normalize the CT values of the target genes to the geometric mean of the CT values of the housekeeping genes. The fold change is then calculated relative to the vehicle-treated control group.
Mandatory Visualizations
Caption: Experimental workflow for qPCR analysis of gene expression.
Caption: this compound mechanism of action on gene expression.
References
- 1. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CR8, a Selective and Potent CDK Inhibitor, Provides Neuroprotection in Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis Following (S)-CR8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-CR8 is a potent and selective second-generation inhibitor of cyclin-dependent kinases (CDKs), demonstrating significantly greater potency in inducing cell death compared to its parent compound, roscovitine.[1] It targets multiple CDKs including CDK1, CDK2, CDK5, CDK7, and CDK9.[1][2] The mechanism of action for this compound is multifaceted, involving not only the direct inhibition of CDK activity but also acting as a "molecular glue." In this capacity, this compound induces the interaction between CDK12 and the E3 ubiquitin ligase adaptor protein DDB1, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[3][4] This dual action disrupts critical cellular processes, leading to cell cycle arrest and apoptosis, making this compound a compound of interest in cancer research.
Flow cytometry is an indispensable tool for elucidating the cellular response to treatment with CDK inhibitors like this compound. This document provides detailed protocols for analyzing two key cellular processes affected by this compound: apoptosis and cell cycle progression.
Data Presentation
The following tables summarize the inhibitory concentrations of this compound against various cyclin-dependent kinases and its cytotoxic effect on a representative cancer cell line. While specific quantitative data on apoptosis rates and cell cycle distribution from published flow cytometry experiments are limited, the provided protocols will enable researchers to generate such data.
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| Target | IC50 (µM) |
| CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.080 |
| CDK2/cyclin E | 0.060 |
| CDK5/p25 | 0.12 |
| CDK9/cyclin T | 0.11 |
(Data sourced from MedChemExpress)
Table 2: Cytotoxicity of this compound in a Neuroblastoma Cell Line
| Cell Line | IC50 (µM) |
| SH-SY5Y | 0.40 |
(Data sourced from DC Chemicals)
Signaling Pathway
This compound exerts its biological effects through a dual mechanism. Firstly, it acts as a competitive inhibitor at the ATP-binding site of several CDKs, primarily CDK1, CDK2, CDK5, CDK7, and CDK9. Inhibition of these kinases disrupts the cell cycle and transcription. For instance, inhibition of CDK9, a component of the positive transcription elongation factor b (p-TEFb), leads to the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and oncogenes like c-Myc, thereby promoting apoptosis.
Secondly, this compound functions as a molecular glue, inducing the degradation of cyclin K. It facilitates the formation of a ternary complex between CDK12, cyclin K, and the DDB1-CUL4-RBX1 E3 ubiquitin ligase, leading to the ubiquitination and proteasomal degradation of cyclin K. This degradation effectively inactivates CDK12 and the related CDK13, further contributing to transcriptional stress and apoptosis.
Caption: Dual mechanism of this compound leading to apoptosis and cell cycle arrest.
Experimental Protocols
The following are detailed protocols for assessing apoptosis and cell cycle distribution in cells treated with this compound using flow cytometry.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with various concentrations of this compound (e.g., based on the IC50 value) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently collect the culture medium (containing detached, potentially apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the collected medium.
-
Suspension cells: Collect cells directly into centrifuge tubes.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).
-
Set up compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Caption: Experimental workflow for apoptosis analysis.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
PI staining solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
As described in Protocol 1, seed and treat cells with this compound and a vehicle control. A study on IMR32 neuroblastoma cells used 5 µM of CR8 for 24 hours, which resulted in a modest increase in the G2/M phase population.
-
-
Cell Harvesting:
-
Harvest adherent or suspension cells as described in Protocol 1.
-
Wash the cell pellet with PBS and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in a small volume of PBS (e.g., 500 µL).
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes for fixation. (Cells can be stored at -20°C for several weeks at this stage).
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A. The RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can also be quantified, which is indicative of apoptotic cells with fragmented DNA.
-
Caption: Experimental workflow for cell cycle analysis.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Evidence of apoptosis in neuroblastoma at onset and relapse. An analysis of a large series of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CR8, a Selective and Potent CDK Inhibitor, Provides Neuroprotection in Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytokine response gene 8 (CR8) regulates the cell cycle G1-S phase transition and promotes cellular survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using (S)-CR8
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-CR8 is a potent and selective, second-generation inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant promise in preclinical cancer research. As a derivative of roscovitine, this compound exhibits enhanced potency in inducing apoptosis across various tumor cell lines.[1][2] These application notes provide a comprehensive guide for the in vivo experimental design and use of this compound, with a focus on xenograft models of neuroblastoma and medulloblastoma, cancers where CDK dysregulation is a known oncogenic driver.
Mechanism of Action and Signaling Pathways
This compound is a multi-targeted CDK inhibitor with high affinity for CDK1, CDK2, CDK5, and CDK9. By inhibiting these key cell cycle engines, this compound induces cell cycle arrest and apoptosis.[3] A novel aspect of its mechanism is its function as a "molecular glue," inducing the degradation of cyclin K.[4][5]
Crosstalk with the Sonic Hedgehog (SHH) Pathway
Aberrant activation of the Sonic Hedgehog (SHH) signaling pathway is a critical driver in certain cancers, particularly medulloblastoma. While direct inhibition of the SHH pathway component Smoothened (SMO) has shown clinical efficacy, resistance can emerge. Targeting downstream effectors of the SHH pathway, such as the GLI transcription factors, presents an alternative therapeutic strategy. There is growing evidence of crosstalk between the CDK and SHH pathways. Specifically, CDK7 inhibition has been shown to suppress the Hh pathway by antagonizing the transcription of GLI1 and GLI2.[6] Given that this compound also inhibits CDKs involved in transcriptional regulation (e.g., CDK9), it is plausible that it exerts its anti-tumor effects in SHH-driven cancers, at least in part, through the suppression of GLI1 activity.[7][8]
Caption: this compound inhibits CDKs, leading to cell cycle arrest, apoptosis, and potential suppression of the SHH pathway via GLI1/2 inhibition.
Data Presentation
Quantitative data for this compound is summarized in the tables below for easy reference and comparison.
Table 1: this compound In Vitro Potency
| Target | IC₅₀ (µM) | Cell Line | Assay |
| CDK1/cyclin B | 0.15 | - | Kinase Assay |
| CDK2/cyclin A | 0.080 | - | Kinase Assay |
| CDK2/cyclin E | 0.060 | - | Kinase Assay |
| CDK5/p25 | 0.12 | - | Kinase Assay |
| CDK9/cyclin T | 0.11 | - | Kinase Assay |
| Cell Survival | 0.40 | SH-SY5Y | Viability Assay |
Data sourced from MedChemExpress product information.[3]
Table 2: (R)-CR8 In Vivo Pharmacokinetics in Mice
| Parameter | Value |
| Bioavailability (Oral) | ~100% |
| Elimination Half-life | ~3 hours |
| Brain Distribution (% of Plasma AUC) | 15% |
| Bone Marrow Distribution (% of Plasma AUC) | 30% |
Pharmacokinetic data for the (R)-enantiomer, which is expected to be comparable to the (S)-enantiomer.[2]
Table 3: In Vivo Efficacy of CDK Inhibitors in Medulloblastoma Xenograft Models
| Compound | Dose and Schedule | Model | Tumor Growth Inhibition |
| Palbociclib (CDK4/6 inhibitor) | 50 mg/kg, 5x/week | Medulloblastoma PDX | Significant therapeutic benefit and survival advantage |
Data for Palbociclib is provided as a reference for a relevant CDK inhibitor in a similar disease model.[9]
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo xenograft studies with this compound.
This compound Formulation for In Vivo Administration
A common vehicle for the intraperitoneal (i.p.) administration of this compound is a solution composed of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
In a separate sterile tube, mix the PEG300 and Tween-80.
-
Add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.
-
Add the saline to the mixture and vortex again until a clear, homogenous solution is formed.
-
Prepare the formulation fresh daily before administration.
Neuroblastoma/Medulloblastoma Xenograft Model Workflow
Caption: Standard workflow for an in vivo xenograft study with this compound.
Detailed Methodology for In Vivo Efficacy Study
-
Animal Model: Athymic nude mice (nu/nu, 4-6 weeks old) are a suitable model for establishing human neuroblastoma or medulloblastoma xenografts.[10]
-
Cell Implantation:
-
Culture human neuroblastoma (e.g., SH-SY5Y, NB-1643) or medulloblastoma cells under standard conditions.[10]
-
Harvest cells and resuspend them in a sterile solution (e.g., PBS or a mixture with Matrigel) at a concentration of 5 x 10⁷ cells/mL.
-
Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring and Treatment:
-
Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control via intraperitoneal injection daily. Based on studies with similar CDK inhibitors, a starting dose could be in the range of 25-50 mg/kg.[11] Dose-ranging studies are recommended to determine the optimal therapeutic dose.
-
Monitor animal health and body weight regularly.
-
-
Endpoint and Analysis:
-
The study endpoint may be determined by a predefined tumor volume, a specific duration of treatment, or signs of morbidity in the control group.
-
At the endpoint, euthanize the animals and collect tumors for analysis (e.g., Western blot for pRb, GLI1, and apoptosis markers; immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
Concluding Remarks
This compound is a promising CDK inhibitor with a multifaceted mechanism of action that warrants further in vivo investigation. The protocols and data presented here provide a framework for designing robust preclinical studies to evaluate its therapeutic potential in neuroblastoma, medulloblastoma, and other relevant cancer models. Careful consideration of dosing, formulation, and appropriate endpoints will be critical for elucidating the full potential of this compound.
References
- 1. CR8, a novel inhibitor of CDK, limits microglial activation, astrocytosis, neuronal loss, and neurologic dysfunction after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and biodistribution of the cyclin-dependent kinase inhibitor -CR8- in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. labs.dana-farber.org [labs.dana-farber.org]
- 5. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K. | Broad Institute [broadinstitute.org]
- 6. CDK7 inhibition suppresses aberrant hedgehog pathway and overcomes resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological targeting of GLI1 inhibits proliferation, tumor emboli formation and in vivo tumor growth of inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting GLI1 and GLI2 with small molecule inhibitors to suppress GLI-dependent transcription and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Optimizing (S)-CR8 Concentration for Maximum Efficacy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of (S)-CR8, a potent second-generation cyclin-dependent kinase (CDK) inhibitor. Here you will find troubleshooting guidance and frequently asked questions to maximize the efficacy of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of cyclin-dependent kinases (CDKs). It is an analog of roscovitine, but demonstrates significantly higher potency in inducing apoptotic cell death.[1][2][3][4] Its primary mechanisms of action include:
-
ATP-Competitive Inhibition of CDKs: this compound binds to the ATP-binding pocket of several CDKs, preventing the phosphorylation of their target substrates. This disrupts cell cycle progression and can lead to apoptosis.[5]
-
Molecular Glue-Mediated Degradation of Cyclin K: this compound acts as a "molecular glue," inducing a protein-protein interaction between the CDK12-cyclin K complex and the CUL4 adaptor protein DDB1. This leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[6][7][8][9][10][11]
-
Down-regulation of MYCN and Mcl-1: In neuroblastoma cells, this compound has been shown to cause a rapid and significant down-regulation of the MYCN oncogene and the anti-apoptotic protein Mcl-1.[1][4]
Q2: Which kinases are targeted by this compound?
This compound exhibits high selectivity for a specific subset of kinases. Its primary targets are CDKs, but it also inhibits Casein Kinase 1 (CK1).[1][2]
| Target Kinase | IC50 (µM) |
| CDK2/cyclin E | 0.060[12] |
| CDK2/cyclin A | 0.080[12] |
| CDK9/cyclin T | 0.11[12] |
| CDK5/p25 | 0.12[12] |
| CDK1/cyclin B | 0.15[12] |
| CK1δ/ε | 0.4[13] |
| CDK7/cyclin H | 1.1[13] |
Q3: What is a recommended starting concentration for in vitro experiments?
A good starting point for in vitro experiments is to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Based on published data, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for many cell lines. For example, the IC50 for reducing cell survival in the SH-SY5Y neuroblastoma cell line is 0.40 µM.[12]
Q4: I am not observing the expected effect of this compound. What are some potential reasons?
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Confirm that your cell line expresses the target CDKs and is dependent on their activity for proliferation or survival.
-
Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
Experimental Duration: The effects of this compound, such as apoptosis or cell cycle arrest, may take time to become apparent. Consider extending the treatment duration (e.g., 24, 48, or 72 hours).
-
Assay Sensitivity: The endpoint you are measuring may not be sensitive enough to detect the effects of this compound at the concentrations tested. Consider using a more sensitive assay (e.g., a caspase activity assay for apoptosis).
-
Protein Expression Levels: The expression levels of the target CDKs and their cyclin partners can influence the cellular response to this compound.
Q5: My cells are showing excessive toxicity even at low concentrations of this compound. What can I do?
If you observe excessive toxicity, consider the following:
-
Reduce Concentration: The most straightforward solution is to lower the concentration of this compound.
-
Shorten Exposure Time: A shorter treatment duration may be sufficient to achieve the desired effect without causing widespread cell death.
-
Serum Concentration: The concentration of serum in your cell culture medium can sometimes influence the potency of small molecule inhibitors. Ensure you are using a consistent and appropriate serum concentration.
-
Cell Density: Very low or very high cell densities can impact cellular responses to drugs. Ensure you are seeding your cells at an optimal density.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or Calcein-AM)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent or Calcein-AM
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO only) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay:
-
For MTT assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Then, add the solubilization solution and read the absorbance on a plate reader.
-
For Calcein-AM assay: Add Calcein-AM solution to each well and incubate. Read the fluorescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a semi-logarithmic graph with concentration on the x-axis (log scale) and percent viability on the y-axis. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessing Apoptosis by Western Blotting for PARP Cleavage
This protocol describes how to detect apoptosis induced by this compound by observing the cleavage of Poly (ADP-ribose) polymerase (PARP).
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.25 µM, 0.5 µM, 1 µM, 2.5 µM, 5 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.
-
Loading Control: Probe the same membrane for a loading control to ensure equal protein loading across all lanes.
Visualizing Key Processes
To further aid in understanding the experimental design and the mechanism of action of this compound, the following diagrams have been generated.
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting guide for this compound experiments.
References
- 1. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CR8, a potent and selective, roscovitine-derived inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K [golublab.broadinstitute.org]
- 8. discover.library.noaa.gov [discover.library.noaa.gov]
- 9. labs.dana-farber.org [labs.dana-farber.org]
- 10. researchgate.net [researchgate.net]
- 11. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K. | Broad Institute [broadinstitute.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
How to prevent (S)-CR8 precipitation in media
Welcome to the technical support center for (S)-CR8. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly the prevention of its precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective second-generation inhibitor of cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, CDK7, and CDK9. By inhibiting these kinases, this compound disrupts the cell cycle, leading to apoptosis (programmed cell death) in various cancer cells.[1] Additionally, this compound functions as a "molecular glue," inducing the degradation of Cyclin K, further impacting cellular processes.[2][3]
Q2: In what solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It has low aqueous solubility.
Q3: What is the recommended storage condition for this compound stock solutions?
It is recommended to prepare high-concentration stock solutions in a suitable solvent like DMSO, aliquot them into single-use volumes, and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the target kinase and the cell line being studied. The table below summarizes some reported IC50 values.
| Target/Cell Line | IC50 (µM) |
| CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.080 |
| CDK2/cyclin E | 0.060 |
| CDK5/p25 | 0.12 |
| CDK9/cyclin T | 0.11 |
| SH-SY5Y cells | 0.40 |
Troubleshooting Guide: Preventing this compound Precipitation in Media
Precipitation of this compound upon addition to aqueous cell culture media is a common issue due to its hydrophobic nature. The following guide provides systematic steps to prevent and troubleshoot this problem.
Problem: this compound precipitates immediately upon addition to the cell culture medium.
Cause: This is often due to the rapid change in solvent polarity when a concentrated DMSO stock of this compound is diluted into the aqueous medium.
Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept as low as possible, ideally below 0.5%. Most cell lines can tolerate up to 1% DMSO, but it is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific cells.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of the medium. Instead, perform a serial dilution. First, dilute the stock into a smaller volume of complete medium (containing serum) or a buffer. The serum proteins can aid in solubilizing the compound. Then, add this intermediate dilution to the final culture volume.
-
Thorough Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling. This ensures rapid and even dispersion, preventing localized high concentrations that are prone to precipitation.
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can enhance solubility. However, avoid prolonged heating, which can degrade sensitive media components.
Problem: this compound precipitates after a few hours or days in the incubator.
Cause: Delayed precipitation can be caused by several factors, including temperature fluctuations, changes in media pH, or interactions with media components over time.
Solutions:
-
Maintain Stable Temperature: When observing cells under a microscope, use a heated stage to prevent temperature drops that can decrease solubility. Minimize the time plates are outside the incubator.
-
Use Buffered Media: Employ a well-buffered medium, such as one containing HEPES, to maintain a stable pH throughout the experiment.
-
Assess Compound Stability: Refer to the manufacturer's datasheet for information on the stability of this compound in aqueous solutions over time.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a High-Concentration Stock Solution: Dissolve this compound powder in 100% DMSO to create a stock solution of 10-20 mM. Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in 100% DMSO. For example, dilute the 20 mM stock to 1 mM.
-
Final Working Solution Preparation:
-
Pre-warm the complete cell culture medium (e.g., DMEM or RPMI with 10% FBS) to 37°C.[2]
-
Calculate the volume of the intermediate stock solution needed to achieve the desired final concentration in your experiment.
-
While gently vortexing the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation.
-
Protocol 2: Small-Scale Solubility Test
To determine the maximum soluble concentration of this compound in your specific experimental conditions:
-
Prepare a Serial Dilution: In a 96-well plate, prepare a serial dilution of your this compound stock solution in your complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and matches what you will use in your experiment.
-
Incubate: Incubate the plate under your standard cell culture conditions (37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Visual and Microscopic Inspection: At various time points, visually inspect each well for cloudiness or precipitate. For a more sensitive assessment, examine a small aliquot from each well under a microscope.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is the maximum working concentration for your specific conditions.
Visualizations
Signaling Pathway of this compound Action
Experimental Workflow for Preventing Precipitation
References
- 1. CR8, a potent and selective, roscovitine-derived inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with (S)-CR8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (S)-CR8. The information is designed to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the S-isomer of CR8, a potent and selective second-generation inhibitor of cyclin-dependent kinases (CDKs). It primarily targets CDK1, CDK2, CDK5, CDK7, and CDK9.[1] Its mechanism of action is twofold: it acts as a traditional ATP-competitive kinase inhibitor and also functions as a "molecular glue" degrader.[2][3][4]
Q2: How does this compound work as a molecular glue degrader?
This compound, when bound to CDK12, creates a new protein interface that is recognized by the DDB1, an adaptor protein for the CUL4 E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, a regulatory partner of CDK12.[2][3][4][5]
Q3: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound can be dissolved in DMSO. Stock solutions should be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.
Q4: What are the key differences between this compound and its parent compound, roscovitine?
This compound is a more potent analog of roscovitine. While it is 2- to 4-fold more potent at inhibiting its target kinases, it is significantly more potent (up to 50-100 fold) at inducing apoptotic cell death in various cell lines.[1]
Troubleshooting Inconsistent Results
Section 1: Issues Related to Kinase Inhibition
Q5: My IC50 or GI50 values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 or GI50 values can arise from several factors:
-
Cell Density and Health: Ensure consistent cell seeding density and that cells are in the logarithmic growth phase and healthy at the time of treatment. Overly confluent or stressed cells can exhibit altered sensitivity to inhibitors.
-
Compound Stability and Handling: this compound, like many small molecules, can be sensitive to repeated freeze-thaw cycles. Ensure that the compound is properly stored and that fresh dilutions are made for each experiment from a stable stock.
-
Assay-Specific Variability: Different cell viability assays (e.g., MTT, CCK-8, CellTiter-Glo) measure different aspects of cell health and can be prone to compound interference. Consider using an orthogonal assay to confirm your results.
-
Inconsistent Incubation Times: Ensure that the incubation time with this compound is consistent across all experiments, as the cellular response can be time-dependent.
Q6: I am observing off-target effects in my experiments. How can I confirm they are indeed off-target?
While this compound is selective, off-target effects can occur, especially at higher concentrations. To investigate this:
-
Perform a Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize the likelihood of off-target effects.
-
Use an Orthogonal Inhibitor: Compare the phenotype induced by this compound with that of another CDK inhibitor with a different chemical scaffold.
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of the target CDK to see if it rescues the observed phenotype.
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm direct target engagement in intact cells. A shift in the thermal stability of the target protein upon this compound binding is a strong indicator of on-target activity.
Section 2: Issues Related to Molecular Glue Degrader Activity
Q7: I am not observing Cyclin K degradation after this compound treatment. What could be the issue?
Several factors can affect the molecular glue degrader activity of this compound:
-
Cell Line-Specific Differences: The expression levels of CDK12 and components of the CUL4-DDB1 E3 ligase complex can vary between cell lines, affecting the efficiency of Cyclin K degradation.
-
Insufficient Treatment Time or Concentration: Degradation of Cyclin K is a dynamic process. Perform a time-course and dose-response experiment to determine the optimal conditions for observing degradation in your cell line.
-
Proteasome Inhibition: Ensure that the proteasome is fully functional in your cells. As a control, you can co-treat with a known proteasome inhibitor (e.g., MG132), which should block this compound-induced Cyclin K degradation.
-
Antibody Quality for Western Blotting: Use a validated antibody for Cyclin K to ensure accurate detection.
Q8: The extent of Cyclin K degradation is variable. How can I improve reproducibility?
-
Consistent Cell Culture Conditions: Maintain consistent cell passage number, confluency, and media composition, as these can influence the cellular machinery required for protein degradation.
-
Precise Timing and Dosing: Ensure accurate and consistent timing of this compound treatment and harvesting of cell lysates.
-
Loading Controls for Western Blotting: Use reliable loading controls (e.g., GAPDH, β-actin) to normalize for any variations in protein loading.
Quantitative Data
Table 1: Inhibitory Activity of this compound against Purified Kinases
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.09 |
| CDK2/cyclin A | 0.072 |
| CDK2/cyclin E | 0.041 |
| CDK5/p25 | 0.11 |
| CDK7/cyclin H | 1.1 |
| CDK9/cyclin T | 0.18 |
| CK1δ/ε | 0.4 |
Data compiled from publicly available sources.
Table 2: Growth Inhibition (GI50) of CR8 in the NCI-60 Cell Line Panel
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.038 |
| HL-60(TB) | Leukemia | 0.029 |
| K-562 | Leukemia | 0.043 |
| MOLT-4 | Leukemia | 0.026 |
| RPMI-8226 | Leukemia | 0.051 |
| SR | Leukemia | 0.032 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung Cancer | 0.21 |
| EKVX | Non-Small Cell Lung Cancer | 0.089 |
| HOP-62 | Non-Small Cell Lung Cancer | 0.13 |
| HOP-92 | Non-Small Cell Lung Cancer | 0.081 |
| NCI-H226 | Non-Small Cell Lung Cancer | 0.15 |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.16 |
| NCI-H322M | Non-Small Cell Lung Cancer | 0.12 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.14 |
| NCI-H522 | Non-Small Cell Lung Cancer | 0.11 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 0.11 |
| HCC-2998 | Colon Cancer | 0.17 |
| HCT-116 | Colon Cancer | 0.13 |
| HCT-15 | Colon Cancer | 0.15 |
| HT29 | Colon Cancer | 0.19 |
| KM12 | Colon Cancer | 0.14 |
| SW-620 | Colon Cancer | 0.12 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 0.14 |
| SF-295 | CNS Cancer | 0.16 |
| SF-539 | CNS Cancer | 0.11 |
| SNB-19 | CNS Cancer | 0.18 |
| SNB-75 | CNS Cancer | 0.095 |
| U251 | CNS Cancer | 0.13 |
| Melanoma | ||
| LOX IMVI | Melanoma | 0.098 |
| MALME-3M | Melanoma | 0.15 |
| M14 | Melanoma | 0.12 |
| SK-MEL-2 | Melanoma | 0.17 |
| SK-MEL-28 | Melanoma | 0.22 |
| SK-MEL-5 | Melanoma | 0.14 |
| UACC-257 | Melanoma | 0.11 |
| UACC-62 | Melanoma | 0.1 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 0.13 |
| OVCAR-3 | Ovarian Cancer | 0.16 |
| OVCAR-4 | Ovarian Cancer | 0.14 |
| OVCAR-5 | Ovarian Cancer | 0.18 |
| OVCAR-8 | Ovarian Cancer | 0.11 |
| NCI/ADR-RES | Ovarian Cancer | 0.25 |
| SK-OV-3 | Ovarian Cancer | 0.19 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 0.15 |
| A498 | Renal Cancer | 0.18 |
| ACHN | Renal Cancer | 0.13 |
| CAKI-1 | Renal Cancer | 0.16 |
| RXF 393 | Renal Cancer | 0.11 |
| SN12C | Renal Cancer | 0.14 |
| TK-10 | Renal Cancer | 0.12 |
| UO-31 | Renal Cancer | 0.17 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 0.16 |
| DU-145 | Prostate Cancer | 0.19 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 0.23 |
| MDA-MB-231/ATCC | Breast Cancer | 0.17 |
| HS 578T | Breast Cancer | 0.15 |
| BT-549 | Breast Cancer | 0.12 |
| T-47D | Breast Cancer | 0.2 |
| MDA-MB-468 | Breast Cancer | 0.14 |
Data for CR8 (racemic mixture) obtained from the NCI Developmental Therapeutics Program database. GI50 is the concentration required to inhibit cell growth by 50%.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol describes a colorimetric assay to determine cell viability after treatment with this compound.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing different concentrations of this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until the color in the control wells turns orange.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the GI50 value.
-
Protocol 2: Western Blotting for Cyclin K Degradation
This protocol is for detecting changes in Cyclin K protein levels following this compound treatment.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Cyclin K overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative decrease in Cyclin K levels.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the direct binding of this compound to its target (e.g., CDK12) in intact cells.
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound or vehicle control at the desired concentration for a specified time (e.g., 1-2 hours) to allow for compound entry and target binding.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 25°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Western Blot Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of soluble protein by Western blotting as described in Protocol 2, using an antibody against the target protein (e.g., CDK12).
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensities to the intensity at the lowest temperature.
-
Plot the normalized intensities against the temperature to generate melting curves for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. CR8, a potent and selective, roscovitine-derived inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K. | Broad Institute [broadinstitute.org]
- 3. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: (S)-CR8 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the cyclin-dependent kinase (CDK) inhibitor, (S)-CR8, in vivo. Our goal is to help you overcome common challenges and ensure the successful execution of your experiments.
FAQs: Understanding this compound Bioavailability
Q1: What is the reported oral bioavailability of this compound?
A1: Studies in mice have shown that this compound has approximately 100% oral bioavailability.[1][2] This indicates that after oral administration, the drug is almost completely absorbed into the systemic circulation. The high bioavailability suggests that the first-pass effect (metabolism in the gut wall or liver before reaching systemic circulation) is negligible.[1]
Q2: If the bioavailability of this compound is high, why might I be observing low efficacy or inconsistent results in my in vivo experiments?
A2: While the inherent bioavailability of this compound is high, several factors during your experimental process could lead to outcomes that suggest poor bioavailability. These can include:
-
Suboptimal Formulation: The drug may not be dissolving efficiently in the gastrointestinal tract to be available for absorption, even if its intrinsic permeability is high.
-
Chemical Instability: this compound could be degrading in the formulation or in the gastrointestinal environment before it can be absorbed.
-
Incorrect Dosing or Administration: Errors in dose calculation, preparation, or the method of administration can lead to variability.
-
Animal-Specific Factors: The physiology and health status of the animal models can influence drug absorption and metabolism.
-
Analytical Method Issues: The method used to quantify this compound in biological samples may lack the required sensitivity, accuracy, or precision.
Q3: What are the primary mechanisms of action for this compound?
A3: this compound is a potent inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, CDK7, and CDK9.[3] More recently, it has been identified as a "molecular glue degrader."[4][5][6] In its CDK12-bound form, this compound induces the formation of a complex with DDB1, an adapter protein for the CUL4 ubiquitin ligase. This leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[4][5][6]
Troubleshooting Guide: Addressing Perceived Low Bioavailability of this compound
This guide provides a structured approach to identifying and resolving common issues that may mimic poor bioavailability during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable plasma concentration of this compound | Inadequate dissolution of this compound in the dosing vehicle. | Review and optimize the formulation. Consider strategies for poorly soluble drugs such as particle size reduction, use of co-solvents, or creating a lipid-based formulation.[7][8][9] |
| Degradation of this compound in the formulation or GI tract. | Assess the stability of this compound in your chosen vehicle and under physiological conditions (e.g., simulated gastric and intestinal fluids). Adjust the formulation to enhance stability. | |
| Issues with the analytical method for quantification. | Validate your analytical method (e.g., LC-MS/MS) for linearity, accuracy, precision, and limit of quantification in the relevant biological matrix (plasma, tissue homogenate). A study has described a validated HPLC-UV method for this compound.[2] | |
| High variability in plasma concentrations between subjects | Inconsistent dosing technique. | Ensure consistent administration volumes and techniques across all animals. For oral gavage, ensure the dose is delivered directly to the stomach. |
| Physiological differences between animals (e.g., food in the stomach). | Standardize experimental conditions. For instance, fast animals overnight before dosing, as food can affect drug absorption.[10] | |
| Formulation is not homogenous. | Ensure the formulation is a stable solution or a uniform suspension. If it is a suspension, ensure it is well-mixed before each administration. | |
| Expected therapeutic effect is not observed despite detectable plasma concentrations | Plasma concentration of this compound does not reach the therapeutic window. | The dose may be too low. Perform a dose-escalation study to determine the dose required to achieve the target plasma concentration based on in vitro IC50 values. The average IC50 for cell death induction has been reported as 0.7 µM.[1] |
| Rapid metabolism and clearance of this compound. | While the half-life in mice is reported to be around 3 hours, this can vary between species.[2] Characterize the pharmacokinetic profile in your specific animal model to determine if a different dosing regimen (e.g., more frequent administration) is needed. | |
| Poor distribution to the target tissue. | Although this compound distributes to various tissues, exposure can be limited in some, such as the brain and bone marrow.[1][2] Measure the concentration of this compound in the target tissue to confirm it is reaching the site of action. |
Experimental Protocols
Protocol: Preparation of a Basic Oral Formulation for this compound
This protocol is a starting point and may require optimization based on your specific experimental needs.
Objective: To prepare a simple suspension of this compound for oral administration in rodents.
Materials:
-
This compound powder
-
Vehicle: e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., mg/kg) and dosing volume (e.g., 10 mL/kg).
-
Weigh the precise amount of this compound powder.
-
Prepare the 0.5% CMC vehicle: Dissolve the appropriate amount of CMC in sterile water with gentle heating and stirring until a clear, viscous solution is formed. Allow to cool to room temperature.
-
Triturate the this compound powder: Place the this compound powder in a mortar and add a small volume of the vehicle to create a paste. Triturate until the powder is finely dispersed.
-
Gradually add the remaining vehicle while continuously stirring or mixing to ensure a homogenous suspension.
-
Continuously stir the final suspension on a stir plate until administration to prevent settling.
-
Verify the concentration and stability of a sample of the formulation using a validated analytical method.
Protocol: In Vivo Bioavailability Assessment of this compound
This protocol outlines a basic single-dose pharmacokinetic study to determine the bioavailability of your this compound formulation.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound after oral and intravenous administration.
Study Design:
-
Animals: Use a sufficient number of healthy, age- and weight-matched animals (e.g., male C57BL/6 mice).
-
Groups:
-
Acclimatization: Allow animals to acclimate for at least one week before the study.
-
Fasting: Fast animals overnight (with access to water) before dosing.[10]
Procedure:
-
Dose Preparation: Prepare the required formulations for intravenous and oral administration. The IV formulation must be a sterile, clear solution.
-
Dose Administration: Administer the respective doses to each group. Record the exact time of administration for each animal.
-
Blood Sampling: Collect blood samples (e.g., via saphenous vein or retro-orbital sinus) at predetermined time points. A typical sampling schedule might be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[10]
-
Plasma Preparation: Process the blood samples immediately to obtain plasma (e.g., by centrifugation with an anticoagulant). Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).[2]
-
Data Analysis:
-
Plot the mean plasma concentration versus time for both routes of administration.
-
Calculate pharmacokinetic parameters such as the Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½).
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
-
Visualizations
Signaling Pathway of this compound as a Molecular Glue Degrader
Caption: Mechanism of this compound as a molecular glue degrader.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for an in vivo bioavailability study.
Troubleshooting Logic for Inconsistent In Vivo Data
References
- 1. d-nb.info [d-nb.info]
- 2. Pharmacokinetics and biodistribution of the cyclin-dependent kinase inhibitor -CR8- in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CR8, a Selective and Potent CDK Inhibitor, Provides Neuroprotection in Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. webstor.srmist.edu.in [webstor.srmist.edu.in]
(S)-CR8 degradation and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-CR8.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is the S-isomer of CR8, a potent and selective inhibitor of cyclin-dependent kinases (CDKs). Its primary mechanism of action is as a "molecular glue."[1][2] It induces the formation of a ternary complex between CDK12, its partner protein Cyclin K, and the DDB1-CUL4-RBX1 E3 ubiquitin ligase.[1][2][3][4][5] This proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][2][3][4][5]
2. What are the recommended storage and handling conditions for this compound?
Proper storage of this compound is critical to maintain its stability and activity. Below are the recommended conditions for both solid compound and solutions.
Data Presentation: this compound Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 2 years | Store in the dark under desiccating conditions. The product can be sensitive to air and light.[6] |
| DMSO Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Solution | -20°C | Up to 1 month | For shorter-term storage, aliquoting is still recommended. |
| DMSO Solution | 4°C | Up to 2 weeks | For immediate or very short-term use. |
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Guide 1: Solubility and Precipitation Issues
Problem: I'm having trouble dissolving this compound, or it's precipitating out of solution.
Possible Causes and Solutions:
-
Improper Solvent: this compound is soluble in DMSO. Ensure you are using a high-quality, anhydrous grade of DMSO.
-
Low Temperature: If a prepared stock solution stored at -20°C or -80°C shows precipitation, allow the vial to equilibrate to room temperature for at least one hour before use. Gentle warming in a water bath (37°C) can aid in redissolving the compound.
-
Saturation: You may be attempting to prepare a concentration that is too high for the solvent. Refer to the solubility data provided by the supplier. If necessary, prepare a more dilute stock solution.
-
Aqueous Solutions: this compound has limited solubility in aqueous buffers. When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically below 0.5%) to prevent precipitation and minimize solvent-induced cellular stress.
Guide 2: Inconsistent Experimental Results (e.g., IC50 values, cell viability)
Problem: I am observing high variability in my experimental results between replicates or experiments.
Possible Causes and Solutions:
-
Compound Degradation: Improper storage can lead to the degradation of this compound. Ensure that the storage recommendations outlined in the FAQ section are strictly followed. Use freshly prepared dilutions for your experiments whenever possible.
-
Cell-Based Assay Variability:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered drug sensitivity.[3]
-
Cell Seeding Density: Inconsistent cell numbers per well is a major source of variability. Ensure your cell suspension is homogenous and that seeding is performed accurately.[3]
-
Edge Effects: Wells on the perimeter of microplates are prone to evaporation. It is good practice to fill these wells with sterile media or PBS and not use them for experimental samples.[3]
-
Assay Duration: The incubation time with this compound can significantly affect the outcome. Maintain a consistent treatment duration across all experiments.[3]
-
-
Inaccurate Pipetting: Calibrate your pipettes regularly and ensure accurate and consistent dispensing of the compound and reagents.[3]
Guide 3: No or Weak Degradation of Cyclin K Observed
Problem: I am not observing the expected degradation of Cyclin K after treatment with this compound.
Possible Causes and Solutions:
-
Suboptimal this compound Concentration or Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.
-
Inefficient Protein Extraction or Western Blotting:
-
Ensure your lysis buffer contains protease and phosphatase inhibitors to protect your protein of interest.[7]
-
Quantify protein concentration accurately (e.g., using a BCA assay) and load equal amounts of protein for each sample.[7]
-
Use a validated primary antibody specific for Cyclin K and optimize its dilution.[7]
-
Ensure efficient protein transfer to the membrane and use an appropriate blocking buffer.[7]
-
-
Cellular Factors: The formation of the CDK12-(S)-CR8-DDB1 ternary complex is essential for Cyclin K degradation. The expression levels of these proteins in your cell line can influence the efficiency of degradation.
Experimental Protocols
Protocol 1: Western Blot for Cyclin K Degradation
This protocol outlines the steps to assess the degradation of Cyclin K in cultured cells following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.[7]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[7]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Cyclin K (e.g., Cell Signaling Technology #19472) overnight at 4°C.[8]
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
-
Data Analysis:
-
Quantify the band intensities for Cyclin K and the loading control.
-
Normalize the Cyclin K signal to the loading control to determine the relative degradation.
-
Visualizations
Signaling Pathway of this compound-induced Cyclin K Degradation
References
- 1. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, CDK 1, 2, 5, 7 and 9 inhibitor (CAS 1084893-56-0) | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Cyclin K (E7F4N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Minimizing (S)-CR8 Toxicity in Normal Cells
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxic effects of (S)-CR8 on normal, non-cancerous cells during in vitro experiments. The following information offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, second-generation analog of roscovitine and functions as a multi-targeting cyclin-dependent kinase (CDK) inhibitor. Its primary mechanisms of action include the inhibition of several CDKs, such as CDK1, CDK2, CDK5, CDK7, and CDK9, which are crucial for cell cycle regulation and transcription.[1][2] Additionally, this compound has been identified as a "molecular glue," inducing the proteasomal degradation of cyclin K, which further contributes to its potent cytotoxic effects in cancer cells.[3][4][5][6]
Q2: Why is this compound toxic to normal cells?
While highly effective against cancer cells, this compound can also induce toxicity in normal, healthy cells. This is because normal cell proliferation and transcription are also regulated by the CDKs that this compound inhibits.[7] Non-selective inhibition of these essential kinases can disrupt the normal cell cycle and lead to apoptosis in non-cancerous cells.
Q3: What are the initial signs of this compound-induced toxicity in my normal cell cultures?
Common indicators of cytotoxicity include:
-
A significant decrease in cell viability and proliferation rate.
-
Morphological changes such as cell shrinkage, rounding, and detachment from the culture surface.
-
Increased presence of floating, dead cells in the culture medium.
-
Positive staining for apoptosis markers like Annexin V or cleaved caspases.
Q4: How can I minimize this compound toxicity in my normal cell lines while maintaining its anti-cancer efficacy in co-culture models?
A potential strategy is to induce a temporary cell cycle arrest in normal cells, rendering them less susceptible to the cell cycle-dependent toxicity of this compound. This can be achieved by pre-treating the normal cells with a highly selective CDK4/6 inhibitor before introducing this compound.[8][9] Since many cancer cells have a dysregulated G1-S checkpoint, they are less likely to be arrested by CDK4/6 inhibition and will remain sensitive to this compound.
Q5: Are there alternative strategies to protect normal cells?
Yes, other strategies that can be explored include:
-
Dose Optimization: Carefully titrating this compound to the lowest effective concentration that induces apoptosis in cancer cells but has minimal impact on normal cells.
-
Intermittent Dosing: Implementing a "drug holiday" by removing this compound from the culture medium for a period to allow normal cells to recover.
-
Use of Cytoprotective Agents: Co-treatment with antioxidants like N-acetylcysteine may help mitigate off-target oxidative stress, though the primary mechanism of this compound toxicity is on-target.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of toxicity observed in normal control cells. | The concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 in both your cancer and normal cell lines. Select a concentration that maximizes cancer cell death while minimizing toxicity to normal cells. |
| The normal cell line is particularly sensitive to CDK inhibition. | Consider using a different normal cell line that may be less sensitive. Alternatively, implement the protective pre-treatment strategy with a CDK4/6 inhibitor. | |
| The protective effect of the CDK4/6 inhibitor pre-treatment is not observed. | The pre-incubation time with the CDK4/6 inhibitor was insufficient to induce G1 arrest. | Increase the pre-incubation time with the CDK4/6 inhibitor (e.g., from 12 hours to 24 hours) before adding this compound. |
| The concentration of the CDK4/6 inhibitor is suboptimal. | Perform a dose-response experiment to determine the optimal concentration of the CDK4/6 inhibitor that induces cell cycle arrest without causing toxicity. | |
| Inconsistent results between experiments. | Variations in cell seeding density or cell health. | Standardize your cell seeding protocol and ensure cells are in the logarithmic growth phase and healthy before starting the experiment. |
| Reagent variability. | Use freshly prepared reagents and ensure consistent quality of cell culture media and supplements. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against various CDKs
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.080 |
| CDK2/cyclin E | 0.060 |
| CDK5/p25 | 0.12 |
| CDK9/cyclin T | 0.11 |
(Data compiled from publicly available information. IC50 values can vary based on assay conditions.)
Table 2: Comparative Cytotoxicity of this compound and Roscovitine in Neuroblastoma Cell Lines
| Cell Line | This compound IC50 (µM) | Roscovitine IC50 (µM) | Fold Difference |
| SH-SY5Y | 0.4 | 24.2 | ~60 |
| IMR-32 | ~0.5 | ~30 | ~60 |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both cancer and normal cell lines.
Methodology:
-
Cell Seeding:
-
Seed both cancer and normal cells in separate 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium, ranging from 0.01 µM to 100 µM.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound.
-
Include untreated control wells and vehicle (DMSO) control wells.
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Protective Effect of CDK4/6 Inhibitor Pre-treatment
Objective: To assess if pre-treatment with a selective CDK4/6 inhibitor can protect normal cells from this compound-induced toxicity.
Methodology:
-
Cell Seeding:
-
Seed normal cells in a 96-well plate as described in Protocol 1.
-
-
CDK4/6 Inhibitor Pre-treatment:
-
Treat the cells with a predetermined non-toxic concentration of a selective CDK4/6 inhibitor (e.g., Palbociclib at 0.5 µM).
-
Incubate for 24 hours to induce G1 cell cycle arrest.
-
-
This compound Treatment:
-
Without washing out the CDK4/6 inhibitor, add this compound at various concentrations (including the IC50 value determined in Protocol 1).
-
Incubate for an additional 48 hours.
-
-
MTT Assay and Data Analysis:
-
Perform the MTT assay and analyze the data as described in Protocol 1.
-
Compare the viability of cells pre-treated with the CDK4/6 inhibitor to those treated with this compound alone.
-
Visualizations
Caption: Signaling pathway of this compound induced toxicity in normal cells.
Caption: Experimental workflow for minimizing this compound toxicity.
Caption: Logical relationship of the CDK4/6 inhibitor protection strategy.
References
- 1. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CR8, a potent and selective, roscovitine-derived inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K. | Broad Institute [broadinstitute.org]
- 5. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK4/6 inhibition protects normal cells against cancer therapy-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK4/6 inhibition confers protection of normal gut epithelia against gemcitabine and the active metabolite of irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to (S)-CR8 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the cyclin-dependent kinase (CDK) inhibitor, (S)-CR8, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, second-generation analog of roscovitine, a well-known CDK inhibitor. It exhibits high selectivity for several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[1] Its primary mechanisms of action in cancer cells include:
-
Inhibition of Transcriptional CDKs (CDK7, CDK9, CDK12): By inhibiting these kinases, this compound reduces the phosphorylation of RNA Polymerase II, leading to a global decrease in transcription. This is particularly effective against cancer cells that are highly dependent on the transcription of short-lived anti-apoptotic proteins and oncogenes.
-
Downregulation of Key Survival Proteins: this compound has been shown to trigger the rapid downregulation of critical survival factors such as MYCN and Mcl-1.[2][3]
-
Induction of Apoptosis: The inhibition of CDKs and downregulation of survival proteins ultimately leads to the induction of programmed cell death (apoptosis) in cancer cells.[1]
-
Molecular Glue-Mediated Degradation: A novel mechanism of action for this compound is its function as a "molecular glue." It induces the formation of a complex between CDK12-cyclin K and the DDB1-CUL4A-RBX1 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[4][5]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to inhibitors of its primary targets (CDK7, CDK9, and CDK12) can provide insights into potential mechanisms:
-
Target Alterations:
-
Gatekeeper Mutations: Point mutations within the ATP-binding pocket of the target CDKs can prevent the binding of this compound.
-
-
Increased Drug Efflux:
-
Upregulation of ABC Transporters: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
-
Activation of Bypass Pathways:
-
Cancer cells can activate alternative signaling pathways to compensate for the inhibition of CDKs. This can involve the upregulation of other kinases or signaling molecules that promote cell survival and proliferation.
-
-
Alterations in Downstream Effectors:
-
Changes in the expression or function of proteins downstream of the targeted CDKs may render the cells less dependent on their activity.
-
Q3: How can I confirm if my resistant cell line has developed a specific resistance mechanism?
A3: Several experimental approaches can be used to investigate the mechanism of resistance:
-
Sequencing: Sequence the kinase domains of CDK7, CDK9, and CDK12 in your resistant cell line to identify potential mutations.
-
Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA sequencing to assess the expression levels of ABC transporters (ABCB1, ABCG2) in resistant versus parental cells.
-
Western Blotting: Analyze the protein levels and phosphorylation status of key components of bypass signaling pathways that may be activated in resistant cells.
-
Functional Assays: Use specific inhibitors of ABC transporters (e.g., verapamil for ABCB1) to see if sensitivity to this compound can be restored.
Troubleshooting Guides
Issue 1: Decreased Potency of this compound in a Previously Sensitive Cell Line
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Development of Resistance | 1. Confirm Resistance: Perform a dose-response curve with this compound on the suspected resistant cells and compare the IC50 value to the parental cell line. An increase of 3-fold or more suggests the development of resistance. 2. Investigate Mechanism: Follow the steps outlined in FAQ Q3 to identify the potential resistance mechanism. 3. Consider Combination Therapy: Explore synergistic drug combinations as detailed in the "Overcoming Resistance" section. |
| Compound Instability | 1. Check Compound Integrity: Ensure that the this compound stock solution has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. 2. Prepare Fresh Solution: Prepare a fresh stock solution of this compound and repeat the experiment. |
| Cell Line Integrity | 1. Check for Contamination: Test the cell line for mycoplasma contamination. 2. Authenticate Cell Line: If possible, perform short tandem repeat (STR) profiling to confirm the identity of your cell line. |
Issue 2: High Background or Inconsistent Results in Cell Viability Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Assay-Specific Issues (MTT) | 1. Optimize Seeding Density: Ensure that the cell seeding density is appropriate to maintain exponential growth throughout the assay period. 2. Ensure Complete Solubilization: After adding the solubilization solution, mix thoroughly to ensure all formazan crystals are dissolved. 3. Check for Drug Interference: Some compounds can interfere with the MTT assay. Run a control with this compound in cell-free medium to check for any direct reduction of MTT. |
| Assay-Specific Issues (Annexin V/PI) | 1. Optimize Staining Time: The incubation time with Annexin V and PI may need to be optimized for your specific cell line. 2. Handle Cells Gently: Over-trypsinization or harsh pipetting can damage cell membranes and lead to false-positive PI staining. 3. Use Appropriate Controls: Include unstained, single-stained (Annexin V only and PI only), and positive controls for apoptosis to properly set up compensation and gates on the flow cytometer. |
| General Cell Culture Issues | 1. Maintain Consistent Culture Conditions: Ensure consistent media formulation, serum concentration, and incubator conditions (temperature, CO2, humidity). 2. Use Cells at a Consistent Passage Number: High-passage number cells can exhibit altered growth rates and drug sensitivity. |
Overcoming this compound Resistance: Combination Strategies
If resistance to this compound monotherapy is observed, a promising approach is to use combination therapies. The goal is to target the resistance mechanism or to exploit vulnerabilities created by the inhibition of CDKs.
Potential Synergistic Combinations:
| Drug Class | Rationale | Examples |
| PARP Inhibitors | This compound inhibits CDK12, which is involved in the transcription of DNA damage response (DDR) genes. Combining this compound with a PARP inhibitor can create synthetic lethality in cancer cells with a compromised DDR. | Olaparib, Talazoparib |
| BCL-2 Family Inhibitors | This compound downregulates the anti-apoptotic protein Mcl-1. Combining it with an inhibitor of other anti-apoptotic proteins like BCL-2 can lead to a more profound induction of apoptosis. | Venetoclax |
| Topoisomerase Inhibitors | Inhibition of transcriptional CDKs by this compound can enhance the efficacy of topoisomerase inhibitors by trapping topoisomerase-DNA complexes. | Topotecan, Doxorubicin |
| Tyrosine Kinase Inhibitors (TKIs) | In certain contexts, such as MYCN-amplified neuroblastoma, combining CDK7 inhibition with TKIs has shown synergistic effects. | Ponatinib, Lapatinib |
| Endocrine Therapies | In hormone receptor-positive cancers, combining CDK7 inhibition with endocrine therapies can overcome resistance to endocrine therapy alone. | Tamoxifen, Fulvestrant |
| Immune Checkpoint Inhibitors | A prodrug of CR8 has shown synergistic effects with immune checkpoint inhibitors in a preclinical model of triple-negative breast cancer. | Anti-PD-1/PD-L1 antibodies |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SH-SY5Y | Neuroblastoma | ~0.4 | [3] |
| IMR-32 | Neuroblastoma | ~0.4 | [3] |
| SK-N-BE(2) | Neuroblastoma | ~0.4 | [3] |
| LAN-5 | Neuroblastoma | ~0.4 | [3] |
| KELLY | Neuroblastoma | ~0.4 | [3] |
| NGP | Neuroblastoma | ~0.4 | [3] |
| NLF | Neuroblastoma | ~0.4 | [3] |
| SK-N-AS | Neuroblastoma | ~0.4 | [3] |
| GI-MEN | Neuroblastoma | ~0.4 | [3] |
| Note: | IC50 values can vary depending on the assay conditions and cell line passage number. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a general method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[6][7][8][9][10]
-
Determine Initial IC50: Perform a dose-response assay (e.g., MTT assay) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cancer cell line.
-
Initial Treatment: Culture the parental cells in the presence of this compound at a concentration equal to the IC20-IC30.
-
Monitor Cell Growth: Monitor the cells daily. A significant reduction in cell proliferation is expected initially. Continue to culture the cells in the drug-containing medium, changing the medium every 2-3 days.
-
Dose Escalation: Once the cells resume a stable growth rate, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat Dose Escalation: Repeat step 4 until the cells are able to proliferate in a significantly higher concentration of this compound compared to the initial IC50 of the parental cells.
-
Characterize Resistant Cells: Once a resistant population is established, perform a dose-response assay to determine the new IC50. A 3-fold or greater increase in IC50 is generally considered indicative of resistance.
-
Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Detection using Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point to induce apoptosis. Include both untreated and positive controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blotting for Mcl-1 and MYCN
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, MYCN, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating this compound resistance.
Caption: this compound resistance mechanisms and solutions.
References
- 1. CR8, a potent and selective, roscovitine-derived inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EconPapers: The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K [econpapers.repec.org]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
Adjusting (S)-CR8 incubation time for optimal results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of (S)-CR8, a potent and selective cyclin-dependent kinase (CDK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), with low IC50 values for CDK1, CDK2, CDK5, and CDK9.[1][2] A key aspect of its mechanism is acting as a "molecular glue."[3][4][5][6] It induces the formation of a complex between CDK12-cyclin K and the DDB1-CUL4-RBX1 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[3][4][7] This degradation of cyclin K can, in turn, lead to the down-regulation of transcription factors like MYCN, which is particularly relevant in cancers such as neuroblastoma.[8]
Q2: What is a recommended starting point for this compound concentration and incubation time?
A2: A suitable starting point depends on the cell line and the biological question. For initial experiments, a concentration range of 0.1 µM to 1 µM is often effective. For incubation time, assessing early effects on cyclin K degradation can be observed in as little as 30-90 minutes.[9] For downstream effects like apoptosis or changes in cell cycle, longer incubation times of 24 to 48 hours are commonly used.[8][10] It is highly recommended to perform a dose-response and a time-course experiment for your specific cell line and endpoint.
Q3: I am not observing the expected phenotype (e.g., apoptosis, cell cycle arrest). What could be the issue with my incubation time?
A3: If you are not observing the expected phenotype, the incubation time may be too short for the specific downstream effect you are measuring. While direct target engagement and initial signaling events can be rapid, downstream cellular responses such as apoptosis or significant changes in cell cycle distribution often require longer periods. Consider extending your incubation time to 24, 48, or even 72 hours. Also, ensure that the concentration of this compound is appropriate for your cell line, as sensitivity can vary.
Q4: How quickly can I expect to see an effect on cyclin K levels?
A4: Degradation of cyclin K is a rapid and direct effect of this compound treatment. Studies have shown that cyclin K levels can begin to decrease within 30 minutes of treatment and may become undetectable by 90 minutes.[9] Therefore, for experiments specifically investigating cyclin K degradation, short incubation times are optimal.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability or proliferation. | Incubation time is too short. | For endpoints like cell viability or proliferation, longer incubation times (e.g., 24, 48, 72 hours) are typically required. Perform a time-course experiment to determine the optimal duration. |
| This compound concentration is too low. | Perform a dose-response experiment to determine the IC50 for your specific cell line. | |
| Cell line is resistant to this compound. | Confirm the expression of CDK targets and cyclin K in your cell line. Consider testing a different cell line known to be sensitive to CDK inhibitors. | |
| Inconsistent results between experiments. | Variability in incubation time. | Ensure precise and consistent incubation times across all replicates and experiments. Use a timer and standardize the workflow. |
| Cell confluency at the time of treatment varies. | Seed cells at a consistent density to ensure they are in a similar growth phase and confluency at the start of each experiment. | |
| High levels of cell death at early time points. | This compound concentration is too high. | Reduce the concentration of this compound. Perform a dose-response curve to identify a concentration that induces the desired effect without causing excessive acute toxicity. |
| The chosen incubation time is too long for the high concentration used. | If using a high concentration to study acute effects, shorten the incubation time. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for Various Cyclin-Dependent Kinases
| CDK/Cyclin Complex | IC50 (µM) |
| CDK2/cyclin E | 0.060[1][2] |
| CDK2/cyclin A | 0.080[1][2] |
| CDK9/cyclin T | 0.11[1][2] |
| CDK5/p25 | 0.12[1][2] |
| CDK1/cyclin B | 0.15[1][2] |
Table 2: Experimental Conditions for this compound
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| SH-SY5Y | 0.40 µM (IC50) | 48 hours | Reduced cell survival | [1][2] |
| IMR32 | 5 µM | 24 hours | Increase in G2/M phase | [8] |
| KPL-1 | Not specified | 30-90 minutes | Cyclin K degradation | [9] |
| MOLT-4 | 1 µM | 1 and 5 hours | Whole-proteome quantification | [7] |
Experimental Protocols
Protocol 1: Optimizing this compound Incubation Time for Cell Viability Assays
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 90% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.
-
Time-Course Treatment: Treat the cells with a range of this compound concentrations (e.g., based on known IC50 values or a broad range like 0.01 µM to 10 µM).
-
Incubation: Incubate the plates for a series of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Cell Viability Assessment: At each time point, measure cell viability using a suitable assay (e.g., MTT, MTS, or a live/dead stain).
-
Data Analysis: Plot cell viability against incubation time for each concentration to determine the optimal time to observe the desired effect.
Protocol 2: Western Blot Analysis of Cyclin K Degradation
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach approximately 70-80% confluency.
-
Treatment: Treat cells with the desired concentration of this compound or a vehicle control (DMSO).
-
Time-Course Incubation: Harvest cells at various short time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after adding this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against cyclin K and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the bands. Quantify the band intensities to determine the rate of cyclin K degradation.
Visualizations
Caption: this compound signaling pathway leading to cellular effects.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting guide for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. labs.dana-farber.org [labs.dana-farber.org]
- 4. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K [golublab.broadinstitute.org]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
(S)-CR8 Versus Roscovitine: A Comparative Guide to CDK Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-CR8 and roscovitine as inhibitors of Cyclin-Dependent Kinases (CDKs). This document synthesizes experimental data on their potency, selectivity, and cellular effects to inform research and development decisions.
This compound and roscovitine are both potent, ATP-competitive inhibitors of CDKs, a family of protein kinases crucial for regulating the cell cycle, transcription, and neuronal functions. Roscovitine, also known as seliciclib (CYC202), is a well-established CDK inhibitor that has been evaluated in numerous studies and clinical trials.[1][2][3] this compound was developed as a second-generation analog of roscovitine, exhibiting improved potency in inducing cell death.[4][5]
Mechanism of Action
Both this compound and roscovitine exert their inhibitory effects by competing with ATP for binding to the catalytic site of CDKs.[1][5] This prevents the phosphorylation of downstream substrates, leading to cell cycle arrest and induction of apoptosis.[1][6]
Roscovitine is known to be a broad-range purine analog inhibitor, targeting CDK1, CDK2, CDK5, CDK7, and CDK9 with IC50 values in the sub-micromolar range, while being a poor inhibitor of CDK4 and CDK6.[1]
This compound, a derivative of roscovitine, shares a similar target profile but generally exhibits greater potency.[4][7] Notably, recent studies have unveiled a novel mechanism for CR8, classifying it as a "molecular glue."[8][9] In addition to its direct kinase inhibition, CR8 can induce a complex formation between CDK12-cyclin K and the CUL4 adapter protein DDB1, leading to the ubiquitination and subsequent degradation of cyclin K.[8][10] This dual mechanism of action may contribute to its enhanced cellular potency compared to roscovitine.[4]
Potency and Selectivity: A Quantitative Comparison
The following tables summarize the in vitro inhibitory activity of this compound and roscovitine against a panel of CDKs. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are compiled from various studies.
| Kinase Target | This compound IC50 (µM) | Roscovitine IC50 (µM) |
| CDK1/cyclin B | 0.15[11][12] | 0.65[1][13] |
| CDK2/cyclin A | 0.080[11][12] | 0.70[1][13] |
| CDK2/cyclin E | 0.060[11][12] | 0.70[1][13] |
| CDK5/p25 | 0.12[11][12] | 0.16 - 0.2[1][13][14] |
| CDK7/cyclin H | >1[15] | 0.46[1] |
| CDK9/cyclin T | 0.11[11][12] | 0.60[1] |
| CDK4/cyclin D1 | >100 (for roscovitine)[13] | >100[13] |
| CDK6/cyclin D3 | >100 (for roscovitine)[1] | >100[1] |
| Casein Kinase 1 (CK1) | 0.6[15] | Inhibited with 7- to 10-fold lower potency than this compound[7] |
(Data compiled from multiple sources as cited)
Cellular Effects: A Head-to-Head Comparison
In cellular assays, this compound consistently demonstrates significantly higher potency in inducing apoptosis compared to roscovitine.
| Cell Line | This compound IC50 (µM) for Cell Viability | Roscovitine IC50 (µM) for Cell Viability | Fold Difference |
| SH-SY5Y (Neuroblastoma) | 0.40[11][12] | ~24.2 (average over 9 NB lines)[5] | ~60-fold[5] |
| L1210 (Leukemia) | Not explicitly stated | 16 (average over multiple cell lines)[13] | Not applicable |
Studies on human neuroblastoma SH-SY5Y cells revealed that CR8 inhibited the phosphorylation of CDK1 and CDK9 substrates with a 25- to 50-fold higher potency than roscovitine.[7][16] Furthermore, CR8 was found to be 40- to 68-fold more potent in inducing various markers of apoptotic cell death, including caspase activation and PARP cleavage.[7][16] This enhanced cell death-inducing activity of CR8 over roscovitine has been observed in 25 different cell lines.[16]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
References
- 1. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Seliciclib - Wikipedia [en.wikipedia.org]
- 3. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 4. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. researchgate.net [researchgate.net]
- 8. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. labs.dana-farber.org [labs.dana-farber.org]
- 11. This compound|1084893-56-0|COA [dcchemicals.com]
- 12. This compound Datasheet DC Chemicals [dcchemicals.com]
- 13. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. rndsystems.com [rndsystems.com]
- 16. CR8, a potent and selective, roscovitine-derived inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (S)-CR8 and (R)-CR8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the two enantiomers of the potent cyclin-dependent kinase (CDK) inhibitor, CR8: (S)-CR8 and (R)-CR8. While both molecules are effective inhibitors of multiple CDKs, recent discoveries have unveiled a unique and significant difference in their mechanisms of action, with (R)-CR8 possessing a novel function as a molecular glue degrader. This guide summarizes the available experimental data to highlight the distinct efficacies of these two compounds.
Executive Summary
This compound and (R)-CR8 are potent inhibitors of several cyclin-dependent kinases. However, their efficacy profiles diverge significantly due to a unique molecular glue activity exhibited by the (R)-enantiomer. (R)-CR8 induces the degradation of Cyclin K by forming a ternary complex between CDK12/Cyclin K and the E3 ubiquitin ligase adaptor protein DDB1. While some studies suggest both enantiomers can induce Cyclin K degradation to a similar extent in cellular assays, the direct molecular glue mechanism has been structurally and biochemically elucidated for (R)-CR8. Both enantiomers are potent inducers of apoptosis, with some studies indicating this compound is a particularly potent derivative of roscovitine in this regard. This guide presents a comprehensive analysis of their comparative CDK inhibition, their differential mechanism of action, and their efficacy in inducing apoptosis, supported by experimental data and detailed protocols.
Data Presentation
Table 1: Comparative Inhibitory Activity (IC50) of this compound and (R)-CR8 against Cyclin-Dependent Kinases
| Kinase Target | This compound IC50 (µM) | (R)-CR8 IC50 (µM) |
| CDK1/cyclin B | 0.15 | 0.09 |
| CDK2/cyclin A | 0.080 | 0.072 |
| CDK2/cyclin E | 0.060 | 0.041 |
| CDK5/p25 | 0.12 | 0.11 |
| CDK7/cyclin H | - | 1.1 |
| CDK9/cyclin T | 0.11 | 0.18 |
| CK1δ/ε | - | 0.4 |
Data compiled from multiple sources. Specific experimental conditions may vary between studies.
Table 2: Comparative Cytotoxicity of CR8 Enantiomers in Human Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) |
| SH-SY5Y (Neuroblastoma) | This compound | 0.40 |
| SH-SY5Y (Neuroblastoma) | (R)-CR8 | 0.49[1] |
| Multiple Neuroblastoma Lines (average) | CR8 (enantiomer not specified) | 0.4[2] |
Note: Many studies on the cytotoxicity of CR8 do not specify the enantiomer used or compare it to its parent compound, roscovitine. Direct, comprehensive comparative studies between the two enantiomers across a wide range of cell lines are limited.
Mechanism of Action: A Tale of Two Enantiomers
Both this compound and (R)-CR8 function as ATP-competitive inhibitors of CDKs. However, (R)-CR8 possesses an additional, distinct mechanism of action as a molecular glue.
(R)-CR8 as a Molecular Glue Degrader:
(R)-CR8 has been identified as a molecular glue that induces the degradation of Cyclin K.[3] It achieves this by promoting the formation of a ternary complex between CDK12/Cyclin K and DDB1, an adaptor protein for the CUL4 E3 ubiquitin ligase.[3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[3] A key structural feature of (R)-CR8, a solvent-exposed pyridyl moiety, is crucial for this interaction with DDB1.[3]
Interestingly, one study reported that in a cellular reporter assay, both (S)- and (R)-CR8 facilitated the degradation of a Cyclin K-eGFP fusion protein to the same extent.[3] However, the detailed structural and biochemical studies confirming the molecular glue mechanism have been focused on the (R)-enantiomer.
This compound as a Conventional CDK Inhibitor:
This compound is a potent CDK inhibitor that, like its enantiomer, induces apoptosis in cancer cells.[2] Its primary mechanism of action is understood to be the inhibition of CDK activity, leading to cell cycle arrest and apoptosis. Studies have highlighted this compound as a particularly potent "second-generation" derivative of roscovitine in inducing cell death.[2]
Mandatory Visualization
References
A Comparative Guide to the Cellular Target Engagement of (S)-CR8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-CR8, a potent cyclin-dependent kinase (CDK) inhibitor, with its parent compound, roscovitine. It delves into the validation of this compound's target engagement in cellular contexts, highlighting its unique mechanism as a molecular glue that induces the degradation of cyclin K. This document offers supporting experimental data, detailed protocols for key validation techniques, and visual diagrams of the relevant signaling pathway and experimental workflows.
Performance Comparison: this compound vs. Roscovitine
This compound demonstrates significantly enhanced potency against key cellular targets compared to roscovitine. This is evident in both its kinase inhibitory activity and its distinct ability to induce cyclin K degradation.
Kinase Inhibition Profile
This compound exhibits lower IC50 values across a range of cyclin-dependent kinases, indicating higher potency than roscovitine.
| Kinase Target | This compound IC50 (µM)[1] | Roscovitine IC50 (µM) |
| CDK1/cyclin B | 0.15 | 0.65[2] |
| CDK2/cyclin A | 0.080 | ~0.7 |
| CDK2/cyclin E | 0.060 | 0.1[3] |
| CDK5/p25 | 0.12 | ~0.2 |
| CDK9/cyclin T | 0.11 | ~0.4 |
Cyclin K Degradation
A key differentiator of this compound is its function as a molecular glue, promoting the ubiquitination and subsequent proteasomal degradation of cyclin K.[4][5][6] Roscovitine, lacking the necessary chemical moiety, does not induce this degradation, serving as a valuable negative control in experiments.[4]
| Compound | Cyclin K Degradation in HEK293T cells (1µM, 2h)[7] |
| This compound | Significant Degradation |
| Roscovitine | No Degradation |
Signaling Pathway and Mechanism of Action
This compound's primary targets are CDKs, which are crucial regulators of the cell cycle and transcription.[8] Specifically, the CDK12/cyclin K complex plays a vital role in transcriptional regulation by phosphorylating the C-terminal domain of RNA Polymerase II. This phosphorylation is essential for the expression of genes involved in the DNA damage response.[9] this compound inhibits the kinase activity of CDK12 and, uniquely, induces the degradation of its partner, cyclin K, through a molecular glue mechanism.[4][10][11] This dual action potently disrupts downstream signaling.
Experimental Protocols for Target Engagement Validation
Validating the target engagement of this compound in cells involves a multi-faceted approach, starting with broad screening for protein binding and culminating in specific assays to confirm its unique molecular glue activity.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the cellular target engagement of a compound like this compound.
References
- 1. Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. labs.dana-farber.org [labs.dana-farber.org]
- 7. Degradation by Design: New Cyclin K Degraders from Old CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to (S)-CR8 and Other Selective CDK2 Inhibitors for Researchers
In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a pivotal target. Its dysregulation is a hallmark of various malignancies, driving unchecked cell proliferation. This guide provides a detailed, objective comparison of (S)-CR8, a potent CDK inhibitor, with other selective CDK2 inhibitors, namely Milciclib, K03861, and PF-06873600. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data to inform preclinical research and development decisions.
Performance Comparison of Selective CDK2 Inhibitors
The following table summarizes the inhibitory activities of this compound and its counterparts against CDK2 and other relevant kinases. This quantitative data, primarily presented as IC50 (half-maximal inhibitory concentration) and Kd/Ki (dissociation/inhibition constant), is crucial for evaluating the potency and selectivity of these compounds.
| Inhibitor | Target | IC50 (µM) | Kd/Ki (nM) | Cell-Based Assay IC50 (µM) |
| This compound | CDK2/cyclin E | 0.060 | - | SH-SY5Y: 0.40 |
| CDK2/cyclin A | 0.080 | - | ||
| CDK1/cyclin B | 0.15 | - | ||
| CDK5/p25 | 0.12[1] | - | ||
| CDK9/cyclin T | 0.11[1] | - | ||
| Milciclib | CDK2/cyclin A | 0.045[2][3] | - | A2780: 0.2[4] |
| CDK1/cyclin B | 0.398[2][3] | - | HCT116: 0.275[5] | |
| CDK4/cyclin D1 | 0.160[2][3] | - | RKO: 0.403[5] | |
| CDK7/cyclin H | 0.150[2][3] | - | ||
| TrkA | 0.053[2] | - | ||
| K03861 | CDK2 (WT) | - | 50[6][7] | Ba/F3 (FLT3-ITD): ~0.001[8] |
| CDK2 (C118L) | - | 18.6[6][7] | Ba/F3 (WT): > 0.1[8] | |
| CDK2 (A144C) | - | 15.4[6][7] | ||
| CDK2 (C118L/A144C) | - | 9.7[6][7] | ||
| PF-06873600 | CDK2 | - | 0.09[9][10] | OVCAR-3 (EC50): 0.019 - 0.045[11] |
| CDK4 | - | 0.13[9][10] | ||
| CDK6 | - | 0.16[9][10] |
Understanding the Mechanism: The CDK2 Signaling Pathway
CDK2 is a key regulator of the cell cycle, primarily controlling the G1/S phase transition and S phase progression. Its activity is dependent on binding to its regulatory partners, cyclin E and cyclin A. The activated CDK2/cyclin complex then phosphorylates a host of substrate proteins, including the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and subsequent transcription of genes required for DNA replication.
Caption: The CDK2 signaling pathway in cell cycle progression.
Experimental Protocols
A generalized overview of the key experimental methodologies used to generate the comparative data is provided below. Specific parameters may vary between individual studies.
Biochemical Kinase Inhibition Assays
Objective: To determine the direct inhibitory effect of a compound on the activity of a purified kinase.
General Procedure:
-
Enzyme and Substrate Preparation: Recombinant human CDK2/cyclin A or CDK2/cyclin E complexes are used as the enzyme source. A specific peptide or protein substrate for CDK2, such as a histone H1-derived peptide, is prepared in a suitable buffer.
-
Reaction Mixture: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-³³P]ATP) are combined in a reaction buffer.
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound) are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, methods like fluorescence polarization or luminescence (e.g., ADP-Glo™ Kinase Assay) are used.[12]
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Caption: A generalized workflow for a biochemical kinase assay.
Cell Viability and Proliferation Assays
Objective: To assess the effect of a compound on the viability and growth of cancer cell lines.
General Procedure (MTT/CCK-8 Assay):
-
Cell Seeding: Cancer cells (e.g., SH-SY5Y, A2780) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[4][13]
-
Compound Treatment: The cells are treated with a range of concentrations of the test inhibitor. A vehicle control (e.g., DMSO) is also included.[13]
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compound to exert its effect.[5]
-
Reagent Addition:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[13]
-
CCK-8 Assay: CCK-8 (Cell Counting Kit-8) solution, containing a water-soluble tetrazolium salt (WST-8), is added. Viable cells reduce WST-8 to a yellow-colored formazan.[5][13]
-
-
Incubation and Solubilization (MTT): After incubation with MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8).[5][13]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is then determined.[4]
Caption: A typical workflow for MTT or CCK-8 cell viability assays.
Concluding Remarks
This compound demonstrates potent inhibition of CDK2, comparable to other selective inhibitors like Milciclib. Its broader inhibitory profile against other CDKs, such as CDK1 and CDK9, suggests it may have a different spectrum of biological effects and potential therapeutic applications compared to more highly selective inhibitors like K03861 or the multi-targeted inhibitor PF-06873600 which also potently inhibits CDK4 and CDK6. The choice of inhibitor for a particular research application will depend on the specific scientific question being addressed, including the desired level of selectivity and the cellular context being investigated. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community in the ongoing effort to develop novel and effective cancer therapies targeting the CDK2 pathway.
References
- 1. CR8, a potent and selective, roscovitine-derived inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PF-06873600 | CDK | TargetMol [targetmol.com]
- 11. Tumor Suppressors Condition Differential Responses to the Selective CDK2 Inhibitor BLU-222 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Unveiling the Mechanism of (S)-CR8: A Comparative Guide to Cross-Validation with Genetic Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of the CDK inhibitor (S)-CR8 with the genetic knockdown of key cellular components. This analysis, supported by experimental data, illuminates the specific mechanism of action of this compound as a molecular glue degrader.
This compound is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) that has demonstrated significantly greater potency in inducing apoptosis compared to its parent compound, roscovitine. Recent groundbreaking research has revealed that this compound functions as a "molecular glue," a novel mechanism of action where the small molecule induces or stabilizes a protein-protein interaction, leading to the degradation of a target protein.
In the case of this compound, it facilitates the interaction between cyclin K (CycK), a regulatory partner of CDK12 and CDK13, and DDB1, a component of the CUL4-RBX1 E3 ubiquitin ligase complex. This induced proximity results in the ubiquitination and subsequent proteasomal degradation of cyclin K. To validate this specific mechanism, researchers have employed genetic knockdown techniques to demonstrate that the cytotoxic effects of this compound are dependent on the presence of the DDB1-CUL4-RBX1 E3 ligase complex. While the user's query specified siRNA knockdown, the pivotal research in this area utilized the CRISPR-Cas9 system for gene knockout, which provides a functionally analogous and definitive validation of the pathway.
Comparative Analysis of this compound Effects and Genetic Knockdown
The following table summarizes the comparative effects of this compound treatment versus the genetic knockdown of key proteins in the signaling pathway. The data is conceptually derived from the findings of genome-wide CRISPR-Cas9 resistance screens, which identify genes whose loss confers resistance to a particular drug.
| Condition | Target Protein(s) | Key Cellular Effect | Impact on this compound Sensitivity |
| This compound Treatment | CDK12/cyclin K | Inhibition of CDK12 activity and degradation of cyclin K | Increased cell death (cytotoxicity) |
| DDB1 Knockdown/Knockout | DDB1 | Impaired function of the CUL4A-DDB1 E3 ubiquitin ligase complex | Resistance to this compound-induced cytotoxicity |
| CUL4A Knockdown/Knockout | CUL4A | Disruption of the CUL4A-DDB1 E3 ubiquitin ligase complex | Resistance to this compound-induced cytotoxicity |
| RBX1 Knockdown/Knockout | RBX1 | Inhibition of the CUL4A-DDB1 E3 ubiquitin ligase complex activity | Resistance to this compound-induced cytotoxicity |
| Non-Targeting Control | N/A (e.g., scrambled siRNA or non-targeting sgRNA) | No specific effect on the signaling pathway | No change in sensitivity to this compound |
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of this comparison are provided below.
This compound Treatment for Cell Viability Assay
This protocol describes a general procedure for treating cultured cells with this compound to assess its effect on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of the appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Create a serial dilution of this compound in the cell culture medium to achieve the desired final concentrations. A typical concentration range for initial experiments is 0.1 µM to 10 µM.
-
Cell Treatment: Add 10 µL of the diluted this compound solutions to the respective wells of the 96-well plate. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.
-
Cell Viability Assessment (CCK-8 Assay):
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
CRISPR-Cas9 Mediated Knockout for Validation
This protocol outlines the general steps for a pooled genome-wide CRISPR-Cas9 screen to identify genes that, when knocked out, confer resistance to this compound. This method was instrumental in validating the mechanism of action of this compound.
-
sgRNA Library Transduction: Transduce a population of Cas9-expressing cells with a pooled lentiviral library of single guide RNAs (sgRNAs) targeting all genes in the genome. Ensure a low multiplicity of infection (MOI < 0.3) so that most cells receive a single sgRNA.
-
Initial Cell Population Collection: After transduction and selection for transduced cells, collect a sample of the initial cell population to determine the baseline representation of each sgRNA.
-
Drug Treatment: Treat the remaining transduced cell population with this compound at a concentration that results in significant but incomplete cell killing (e.g., IC50 concentration). A typical treatment duration is 10-14 days. A parallel population of cells is treated with a vehicle control (DMSO).
-
Genomic DNA Extraction and Sequencing: After the treatment period, harvest the surviving cells and extract genomic DNA. Amplify the sgRNA sequences from the genomic DNA using PCR and perform high-throughput sequencing to determine the relative abundance of each sgRNA in the this compound-treated and vehicle-treated populations.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the vehicle-treated and initial populations. Enrichment of sgRNAs targeting a specific gene indicates that the knockout of that gene confers resistance to this compound.
Visualizing the Molecular Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and the experimental workflow for its validation.
Caption: this compound signaling pathway as a molecular glue degrader.
Caption: Experimental workflow for CRISPR-Cas9 resistance screen.
A Comparative Analysis of (S)-CR8 and Flavopiridol: A Guide for Researchers in Drug Development
In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinases (CDKs) remains a pivotal strategy. This guide provides a detailed comparative analysis of two notable CDK inhibitors: (S)-CR8, a second-generation purine analogue, and flavopiridol, a well-established pan-CDK inhibitor. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to delineate the distinct biochemical and cellular profiles of these two compounds.
Biochemical Potency and Selectivity
A critical determinant of a kinase inhibitor's therapeutic potential is its potency against its intended targets and its selectivity across the kinome. High selectivity can minimize off-target effects and associated toxicities.
This compound is a potent inhibitor of several CDKs.[1] In contrast, flavopiridol is recognized as a pan-CDK inhibitor, demonstrating activity against a broader range of CDKs.[2]
| Kinase Target | This compound IC50 (µM)[1][3] | Flavopiridol IC50 (µM) |
| CDK1/cyclin B | 0.15 | ~0.03 - 0.1 |
| CDK2/cyclin A | 0.080 | ~0.1 - 0.17 |
| CDK2/cyclin E | 0.060 | Not widely reported |
| CDK4/cyclin D1 | Not widely reported | ~0.1 |
| CDK5/p25 | 0.12 | Not widely reported |
| CDK6/cyclin D | Not widely reported | ~0.17 |
| CDK7/cyclin H | >1 | ~0.1 - 0.3 |
| CDK9/cyclin T | 0.11 | ~0.02 - 0.1 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from multiple sources for comparative purposes.
Cellular Activity: Cytotoxicity and Apoptosis
Both this compound and flavopiridol induce apoptosis in various cancer cell lines. This compound has been shown to be a potent inducer of apoptotic cell death, with an IC50 of 0.40 µM in SH-SY5Y neuroblastoma cells.[1][3] Flavopiridol also demonstrates potent cytotoxicity across a wide range of tumor cell lines.[4]
| Cell Line | Compound | IC50 for Cell Viability (µM) |
| SH-SY5Y | This compound | 0.40[1][3] |
| Various | Flavopiridol | Varies (nanomolar to low micromolar range)[4] |
Mechanism of Action and Impact on Signaling Pathways
Flavopiridol: Pan-CDK Inhibition Leading to Cell Cycle Arrest and Apoptosis
Flavopiridol exerts its anti-cancer effects primarily through the direct, ATP-competitive inhibition of multiple CDKs that are crucial for cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcription (CDK7, CDK9).[2][5] Inhibition of the cell cycle-related CDKs leads to arrest at the G1/S and G2/M phases of the cell cycle.[2][6] The inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), results in the suppression of transcription of short-lived anti-apoptotic proteins, such as Mcl-1, thereby promoting apoptosis.[2]
This compound: Potent CDK Inhibition and a Novel "Molecular Glue" Mechanism
This compound, like flavopiridol, is a potent inhibitor of several CDKs, leading to the inhibition of cell cycle progression and the induction of apoptosis.[1][7][8] However, a unique mechanism of action has been described for CR8, identifying it as a "molecular glue" degrader.[9][10][11] In its CDK12-bound state, CR8 induces the formation of a ternary complex with the CUL4 adaptor protein DDB1.[9][10] This bypasses the need for a substrate receptor and presents cyclin K, the regulatory partner of CDK12, for ubiquitination and subsequent proteasomal degradation.[9][10] Both the (S) and (R) enantiomers of CR8 have been shown to facilitate the degradation of cyclin K. The depletion of cyclin K contributes to the compound's cytotoxic effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of this compound and flavopiridol.
In Vitro Kinase Inhibition Assay (CDK9/Cyclin T1)
This protocol describes a common workflow for determining the in vitro potency of an inhibitor against a purified kinase using a luminescence-based assay that measures ATP consumption.
Workflow:
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound or flavopiridol in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor, a solution of recombinant CDK9/Cyclin T1 enzyme in kinase assay buffer, and a solution containing the kinase substrate and ATP.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection:
-
Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.
-
Add a detection reagent that converts the ADP generated into a luminescent signal.
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis in cells treated with this compound or flavopiridol using flow cytometry.
Workflow:
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound, flavopiridol, or a vehicle control for a specified time.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in a binding buffer and add Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in cells treated with this compound or flavopiridol.
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
RNA Digestion: Treat the cells with RNase A to ensure that only DNA is stained.
-
DNA Staining: Resuspend the cells in a solution containing propidium iodide (PI).
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and flavopiridol are both potent inhibitors of cyclin-dependent kinases with significant anti-cancer properties. Flavopiridol acts as a broad-spectrum CDK inhibitor, impacting multiple stages of the cell cycle and transcription. This compound, while also a potent CDK inhibitor, exhibits a unique mechanism as a molecular glue, inducing the targeted degradation of cyclin K. This distinction in their mechanisms of action may have significant implications for their therapeutic application, efficacy, and potential resistance mechanisms. The choice between these inhibitors for further research and development will depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. The experimental protocols provided in this guide offer a foundation for the continued investigation and comparative analysis of these and other CDK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound|1084893-56-0|COA [dcchemicals.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumoral effects of cyclin-dependent kinases inhibitors CR8 and MR4 on chronic myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K | Semantic Scholar [semanticscholar.org]
- 11. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - UCL Discovery [discovery.ucl.ac.uk]
Unveiling (S)-CR8's Apoptotic Power: A Comparative Guide to Caspase Activation
For researchers, scientists, and professionals in drug development, confirming the apoptotic mechanism of novel therapeutic compounds is a critical step. (S)-CR8, a potent cyclin-dependent kinase (CDK) inhibitor, has emerged as a promising agent for inducing apoptosis in cancer cells. This guide provides a comparative analysis of this compound-induced apoptosis, benchmarked against other well-established apoptosis inducers, with a focus on confirmation through caspase activation assays.
This compound, a second-generation derivative of Roscovitine, demonstrates significantly enhanced potency in triggering programmed cell death. Its mechanism is primarily attributed to the inhibition of CDKs, leading to the downregulation of the anti-apoptotic protein Mcl-1. This disruption of the cellular survival machinery culminates in the activation of the caspase cascade, the central executioners of apoptosis.
Comparative Analysis of Caspase-3/7 Activation
To objectively assess the apoptotic efficacy of this compound, its ability to activate effector caspases-3 and -7 is compared with that of other known apoptosis-inducing agents, Flavopiridol and Staurosporine. The following table summarizes the quantitative data on caspase-3/7 activation, providing a benchmark for the pro-apoptotic potential of these compounds.
| Compound | Target(s) | Cell Line | Concentration | Treatment Time | Caspase-3/7 Activation (Fold Change vs. Control) | Reference |
| This compound | CDK1/2/5/7/9 | SH-SY5Y (Neuroblastoma) | 0.5 µM | 24 hours | ~68-fold (compared to Roscovitine) | [1][2] |
| Flavopiridol | Pan-CDK inhibitor | GA-10 (Burkitt's Lymphoma) | 280 nM | Not Specified | Dose-dependent increase | |
| Staurosporine | Broad-spectrum kinase inhibitor | HCEC (Corneal Endothelial) | 0.2 µM | 12 hours | Peak activation observed | [3] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Signaling the Demise: The this compound Apoptotic Pathway
This compound initiates a signaling cascade that converges on the activation of executioner caspases. The process is initiated by the inhibition of CDKs, which are crucial for the transcription of short-lived proteins like Mcl-1. The subsequent decrease in Mcl-1 levels unleashes pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.
Experimental Protocols: Measuring the Executioners
Accurate quantification of caspase activity is paramount in confirming apoptosis. Below are detailed methodologies for commonly employed caspase assays.
Caspase-Glo® 3/7 Assay (Promega)
This homogeneous luminescent assay measures the activity of caspases-3 and -7.
Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7. Cleavage of this substrate by active caspases releases aminoluciferin, a substrate for luciferase, resulting in the generation of a luminescent signal that is proportional to caspase activity.
Protocol:
-
Cell Plating: Seed cells in a 96-well white-walled plate at a density of 1 x 104 to 2.5 x 104 cells per well in 100 µL of culture medium.
-
Compound Treatment: Treat cells with this compound or other compounds at desired concentrations and for the appropriate duration. Include untreated and vehicle-treated controls.
-
Reagent Preparation: Thaw the Caspase-Glo® 3/7 Buffer and Substrate at room temperature. Transfer the buffer to the substrate bottle to reconstitute the lyophilized substrate. Mix by gently inverting the bottle.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Colorimetric Caspase-8 Assay
This assay measures the activity of the initiator caspase-8.
Principle: The assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (p-NA) after its cleavage from the labeled substrate IETD-pNA by active caspase-8. The amount of p-NA released is proportional to the caspase-8 activity.
Protocol:
-
Cell Lysis:
-
Induce apoptosis in cells by treating with the compound of interest.
-
Pellet 1-5 x 106 cells and resuspend in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Assay Reaction:
-
Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer in each well of a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.
-
Add 5 µL of the 4 mM IETD-pNA substrate (200 µM final concentration).
-
Incubate at 37°C for 1-2 hours.
-
-
Data Acquisition: Measure the absorbance at 400 or 405 nm using a microplate reader. The fold-increase in caspase-8 activity can be determined by comparing the results from apoptotic samples with an uninduced control.
Experimental Workflow for Caspase Assays
The general workflow for confirming apoptosis via caspase assays involves a series of well-defined steps, from cell culture and treatment to data analysis.
By employing these robust caspase assays and understanding the underlying signaling pathways, researchers can effectively confirm and quantify the apoptotic effects of this compound and compare its efficacy against other apoptosis-inducing agents, thereby accelerating the development of novel cancer therapeutics.
References
- 1. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: (S)-CR8 Versus Dinaciclib in Preclinical Leukemia Models
For researchers and drug development professionals navigating the landscape of novel leukemia therapeutics, the choice between targeted inhibitors can be complex. This guide provides an objective comparison of two potent cyclin-dependent kinase (CDK) inhibitors, (S)-CR8 and dinaciclib, based on available preclinical data in leukemia models. We delve into their mechanisms of action, comparative efficacy, and the experimental data underpinning these findings.
At a Glance: this compound vs. Dinaciclib
| Feature | This compound | Dinaciclib |
| Primary Targets | CDK1, CDK2, CDK5, CDK9 | CDK1, CDK2, CDK5, CDK9 |
| Additional Mechanism | Molecular glue degrader of Cyclin K | Potent DNA replication inhibitor |
| Reported Leukemia Indications | Chronic Myeloid Leukemia (CML) | Acute Myeloid Leukemia (AML), Chronic Lymphocytic Leukemia (CLL), Acute Lymphoblastic Leukemia (ALL) |
| Key Downstream Effects | Downregulation of Mcl-1, XIAP, and survivin | Downregulation of Mcl-1, phosphorylation of Rb |
Mechanism of Action: A Tale of Two CDK Inhibitors
Both this compound and dinaciclib exert their anti-leukemic effects primarily by inhibiting multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription. Their overlapping targets include CDK1, CDK2, CDK5, and CDK9. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.
Dinaciclib functions as a potent, ATP-competitive inhibitor of CDKs.[1] Its inhibition of CDK1 and CDK2 leads to cell cycle arrest, while targeting CDK9 disrupts transcription, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1.[2] This multi-pronged attack makes it effective across various hematological malignancies.[1][3]
This compound , a derivative of roscovitine, also inhibits a similar spectrum of CDKs.[4] However, a groundbreaking discovery has revealed an additional and distinct mechanism of action: this compound acts as a "molecular glue."[5][6] It induces a new protein-protein interaction between CDK12 and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex, leading to the targeted degradation of Cyclin K.[5][6][7] This novel activity may contribute to its potent cytotoxic effects.
Caption: Mechanisms of action for this compound and dinaciclib.
Performance in Leukemia Cell Lines: A Data-Driven Comparison
While direct comparative studies are limited, data from independent preclinical investigations provide insights into the relative potency of this compound and dinaciclib in various leukemia cell lines.
Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Leukemia Type | IC50 (nM) | Reference |
| Dinaciclib | HL-60 | AML | 8.46 | [8] |
| KG-1 | AML | 14.37 | [8] | |
| PPTP Panel (median) | ALL | 7.5 | [1] |
No specific IC50 values for this compound in leukemia cell lines were found in the reviewed literature, though it is reported to be a potent inducer of apoptosis in CML cell lines.[4][9]
Key Experimental Findings and Protocols
Induction of Apoptosis
Both compounds are potent inducers of apoptosis in leukemia cells.
This compound has been shown to induce dose-dependent apoptosis in both imatinib-sensitive and -resistant CML cell lines.[4][9] This is achieved through the mitochondrial pathway, involving the activation of caspases 8/10 and 9, and the downregulation of anti-apoptotic proteins Mcl-1, XIAP, and survivin.[4][9]
Dinaciclib induces apoptosis in AML and CLL cells.[3][10] In MLL-rearranged AML, dinaciclib treatment leads to a rapid decrease in the expression of the pro-survival protein Mcl-1.[3] Overexpression of Mcl-1 has been shown to protect AML cells from dinaciclib-induced apoptosis.[3]
Caption: A typical workflow for an apoptosis assay.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Culture: Leukemia cell lines (e.g., HL-60, K562) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of this compound or dinaciclib for 24 to 48 hours. A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Harvesting: Adherent cells are detached using trypsin, while suspension cells are collected by centrifugation.
-
Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
Dinaciclib has been shown to induce cell cycle arrest at the G2/M phase in AML and lymphoma cell lines.[4][8] This is consistent with its inhibition of CDK1, a key regulator of the G2/M transition.
Experimental Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment: Leukemia cells are cultured and treated with this compound or dinaciclib as described for the apoptosis assay.
-
Cell Fixation: Harvested cells are washed with PBS and fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then analyzed.
Conclusion
Both this compound and dinaciclib are highly potent CDK inhibitors with significant preclinical activity in various leukemia models. Dinaciclib has a broader documented activity across different types of leukemia and a well-understood mechanism of inducing cell cycle arrest and apoptosis through multi-CDK inhibition. This compound, while also a potent CDK inhibitor, possesses a unique additional mechanism as a molecular glue, which may offer a distinct therapeutic advantage.
The choice between these two agents for further development will likely depend on the specific genetic and molecular context of the leukemia subtype being targeted. Direct, head-to-head preclinical studies in a wider range of leukemia models are warranted to fully elucidate their comparative efficacy and to identify patient populations most likely to benefit from each inhibitor.
References
- 1. Initial Testing (Stage 1) of the Cyclin Dependent Kinase Inhibitor SCH 727965 (Dinaciclib) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CDK9 Inhibitor Dinaciclib Exerts Potent Apoptotic and Antitumor Effects in Preclinical Models of MLL-Rearranged Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumoral effects of cyclin-dependent kinases inhibitors CR8 and MR4 on chronic myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dinaciclib inhibits the growth of acute myeloid leukemia cells through either cell cycle-related or ERK1/STAT3/MYC pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
In Vivo Showdown: (S)-CR8 vs. Palbociclib in Preclinical Cancer Models
For Immediate Release
In the landscape of targeted cancer therapies, cyclin-dependent kinase (CDK) inhibitors have emerged as a cornerstone for treating various malignancies. Palbociclib, a selective inhibitor of CDK4 and CDK6, has seen widespread clinical use. Concurrently, (S)-CR8, a second-generation derivative of roscovitine, has demonstrated potent preclinical activity across a range of cancer cell lines. This guide provides a comparative overview of the available in vivo data for this compound and palbociclib, offering researchers, scientists, and drug development professionals a side-by-side look at their preclinical performance in cancer models.
While no head-to-head in vivo studies have been published, this guide synthesizes data from independent research to highlight the therapeutic potential and mechanistic underpinnings of these two CDK inhibitors.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound and palbociclib in different preclinical cancer models. It is important to note that the data are from separate studies with varying experimental designs, which should be considered when making comparisons.
Table 1: In Vivo Efficacy of this compound
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Key Findings | Reference |
| Neuroblastoma | IMR32 | Nude Mice | Not specified in abstract | Rapid and massive down-regulation of MYCN expression. | [1][2] |
Table 2: In Vivo Efficacy of Palbociclib
| Cancer Type | Cell Line/Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Estrogen Receptor-Positive (ER+) Breast Cancer | T47D | Mice | Not specified in abstract | Significantly lower primary tumor growth and number of skeletal tumors. | [1][3] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | Mice | 100 mg/kg, daily | Significantly inhibited tumor growth in bone. | [4] |
| Chordoma | Patient-Derived Xenograft (PDX) | Mice | Not specified in abstract | Significant tumor response in one of two models with CDKN2A/2B deletion. | [2] |
| Medulloblastoma | Patient-Derived Xenograft (PDX) | Mice | Not specified in abstract | Rapid regression of tumors and significant survival advantage. |
Signaling Pathways
This compound and palbociclib, while both targeting CDKs, exhibit different selectivity profiles which influence their downstream effects.
References
- 1. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and biodistribution of the cyclin-dependent kinase inhibitor -CR8- in mice [ouci.dntb.gov.ua]
Validating RNA-seq Data Post-(S)-CR8 Treatment: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals delving into the transcriptional impact of (S)-CR8, a potent cyclin-dependent kinase (CDK) inhibitor, robust validation of RNA-sequencing (RNA-seq) data is paramount. This guide provides a comparative overview of established and emerging techniques to confirm differential gene expression, ensuring the accuracy and reliability of your findings. We present detailed experimental protocols and objective comparisons to aid in the selection of the most appropriate validation strategy for your research needs.
This compound is a purine derivative that not only acts as a broad-spectrum inhibitor of CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9, but has also been identified as a "molecular glue." This dual mechanism involves inducing the degradation of Cyclin K, a key partner for CDK12 and CDK13.[1][2] This targeted degradation, coupled with the inhibition of CDKs involved in transcriptional regulation (CDK7, CDK9, and CDK12), leads to a significant impact on RNA Polymerase II activity and subsequent downregulation of a host of genes, including the proto-oncogene MYCN.[3] Given these profound effects on the transcriptome, rigorous validation of RNA-seq data is not just a best practice but a critical step in elucidating the precise mechanism of action of this compound and identifying reliable downstream biomarkers.
Comparing Validation Methodologies
The choice of validation method hinges on various factors, including the specific research question, the nature of the target (mRNA or protein), desired spatial resolution, and available resources. While quantitative Polymerase Chain Reaction (qPCR) and Western blotting remain the gold standards for validating RNA-seq data, newer technologies offer unique advantages.
| Method | Principle | Throughput | Sensitivity | Quantitative? | Measures | Strengths | Limitations |
| Quantitative PCR (qPCR) | Targeted amplification of cDNA derived from RNA. | Low to Medium | High | Yes | mRNA | Gold standard for mRNA quantification, high sensitivity and specificity.[4][5] | Low throughput, susceptible to primer efficiency and RNA quality. |
| Western Blotting | Antibody-based detection of specific proteins separated by size. | Low | Medium | Semi-quantitative | Protein | Directly assesses protein level changes, confirming functional impact of transcriptional changes.[6][7] | Semi-quantitative, antibody-dependent, lower throughput. |
| Single-Cell Western Blotting | Western blotting performed on thousands of individual cells in parallel. | High | High | Yes | Protein | Provides protein-level validation with single-cell resolution, revealing cellular heterogeneity.[8][9][10] | Requires specialized equipment, antibody availability can be a limitation. |
| RNAscope® (in situ hybridization) | In situ hybridization using proprietary probe design to visualize single RNA molecules. | Low to Medium | High | Semi-quantitative | mRNA | Provides spatial information on gene expression within tissues, preserving cellular context.[11][12] | Semi-quantitative, requires image analysis, lower throughput for large gene sets. |
Experimental Workflows and Signaling Pathways
To contextualize the validation process, it is crucial to understand the experimental workflow from drug treatment to data analysis, as well as the key signaling pathways affected by this compound.
The primary mechanism of this compound involves the inhibition of transcriptional CDKs and the degradation of Cyclin K, which collectively disrupt the process of transcriptional elongation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclin-Dependent Kinase Degradation via E3 Ligase Binding for Potential Disease Modulation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2019 Sept 24 - Validating single-cell RNA-seq data using Single-Cell Western blotting and RNAscope technology | In Situ Hybridization, RNA-ISH | ACDBio [acdbio.com]
- 4. Effects of CDK inhibitors on the maturation, transcription, and MPF activity of porcine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Denovotec [denovotec.com]
- 6. researchgate.net [researchgate.net]
- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Validating single-cell RNA-seq data in using Single-Cell Western blotting and RNAscope® technology [labroots.com]
- 10. chayon.co.kr [chayon.co.kr]
- 11. Spatially Identify and Validate RNA Biomarkers with RNAscope ISH | Bio-Techne [bio-techne.com]
- 12. NGS Validation with RNAscope ISH | Advanced Cell Diagnostics [acdbio.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling (S)-CR8
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural clarity is paramount. This document provides essential, immediate safety and logistical information for the handling of (S)-CR8, a potent and selective cyclin-dependent kinase (CDK) inhibitor. The following procedural guidance is based on best practices for managing potent, powdered chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Given that this compound is a potent kinase inhibitor, potentially exhibiting cytotoxic properties, a comprehensive approach to personal protective equipment is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound powder and solutions.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against direct skin contact and absorption. The outer glove can be removed immediately in case of contamination, preserving the inner layer of protection. |
| Body Protection | Disposable, fluid-resistant laboratory coat with long sleeves and tight cuffs. | Protects against accidental spills and contamination of personal clothing. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Offers comprehensive protection against splashes and airborne particles entering the eyes or face. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Essential when handling the powdered form of this compound outside of a certified chemical fume hood or containment device to prevent inhalation of fine particles. |
Operational Plan: Safe Handling Protocols
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment and ensuring the integrity of experiments.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The container should be dated upon arrival and again upon opening.
-
This compound should be stored in a tightly sealed container in a designated, well-ventilated, and secure location.
-
For long-term storage, refer to the supplier's recommendation, which is typically at -20°C or -80°C.
Experimental Protocol: Weighing and Solubilization of this compound Powder
This protocol outlines the steps for safely weighing and preparing a stock solution of this compound.
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Perform all manipulations of powdered this compound within a certified chemical fume hood or a powder containment balance enclosure.
-
Prepare the workspace by laying down absorbent, disposable bench paper.
-
Ensure that a dedicated set of weighing tools (e.g., spatulas, weigh boats) is available.
-
Have an appropriate solvent (e.g., DMSO) and vortex mixer ready.
-
-
Weighing:
-
Carefully open the container of this compound, avoiding any sudden movements that could create airborne dust.
-
Using a dedicated spatula, transfer the desired amount of powder to a weigh boat on a calibrated analytical balance.
-
Once the desired weight is obtained, securely close the primary container.
-
-
Solubilization:
-
Transfer the weighed powder to an appropriate sterile vial.
-
Add the required volume of solvent to the vial to achieve the desired stock concentration.
-
Cap the vial securely and vortex until the powder is completely dissolved.
-
The stock solution should be clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
-
Post-Procedure:
-
Decontaminate all weighing tools and the work surface with an appropriate solvent (e.g., 70% ethanol).
-
Dispose of all contaminated disposable materials, including gloves, bench paper, and weigh boats, as hazardous waste.
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Includes contaminated gloves, disposable lab coats, bench paper, weigh boats, and any other solid materials that have come into contact with this compound.
-
Place all solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Includes unused stock solutions, experimental media containing this compound, and solvents used for decontamination.
-
Collect all liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Do not dispose of this compound solutions down the drain.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous waste.
-
Signaling Pathway and Mechanism of Action
This compound is a potent inhibitor of several cyclin-dependent kinases (CDKs). Furthermore, its parent compound, CR8, has been identified as a "molecular glue." This means that in addition to its direct inhibitory activity, it can induce or stabilize protein-protein interactions. Specifically, CR8 has been shown to promote the interaction between CDK12-Cyclin K and the DDB1-CUL4A-RBX1 (CRL4) E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.
Caption: Mechanism of action of CR8 as a molecular glue degrader.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
